Tozadenant
Description
Tozadenant is an investigational drug primarily studied for its potential use in treating Parkinson's disease. It functions as an adenosine A2A receptor antagonist, which means it blocks the action of adenosine, a neurotransmitter that can inhibit dopamine signaling in the brain. By doing so, this compound aims to enhance dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease, such as tremors and rigidity. The drug has undergone various phases of clinical trials, including Phase III, where it was evaluated as an adjunctive treatment to levodopa, a standard medication for Parkinson's.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRWUQWSKXMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870070-55-6 | |
| Record name | Tozadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tozadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOZADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tozadenant: An In-Depth Technical Guide on a Selective Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozadenant (SYN-115) is a potent and selective antagonist of the adenosine A₂A receptor that was investigated as a potential adjunctive therapy to levodopa for the treatment of motor fluctuations in patients with Parkinson's disease. Adenosine A₂A receptors, which are highly concentrated in the basal ganglia, modulate dopaminergic neurotransmission and have emerged as a promising non-dopaminergic target for Parkinson's disease. Preclinical studies in animal models of Parkinson's disease demonstrated the potential of this compound to improve motor function. Clinical development progressed to Phase 3 trials; however, the program was ultimately discontinued due to significant safety concerns, specifically the emergence of agranulocytosis, which in some cases led to fatal sepsis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Levodopa remains the gold standard for symptomatic treatment; however, long-term therapy is often complicated by the development of motor fluctuations and dyskinesia. This has driven the search for non-dopaminergic therapeutic strategies to improve motor control and reduce the side effects associated with chronic levodopa use.
One of the most promising non-dopaminergic targets is the adenosine A₂A receptor. These G-protein coupled receptors are densely expressed on striatopallidal neurons of the indirect pathway in the basal ganglia, where they are co-localized with dopamine D₂ receptors. Activation of A₂A receptors by endogenous adenosine antagonizes the function of D₂ receptors, thereby exacerbating motor deficits in Parkinson's disease. Consequently, blockade of A₂A receptors with a selective antagonist is hypothesized to potentiate dopaminergic signaling and improve motor function. This compound was developed as a selective A₂A receptor antagonist for this purpose.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide |
| Molecular Formula | C₁₉H₂₆N₄O₄S |
| Molecular Weight | 406.5 g/mol |
| SMILES | CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O |
| Synonyms | SYN-115, RO-4494351 |
Mechanism of Action
This compound functions as a selective antagonist of the adenosine A₂A receptor. In the basal ganglia, dopamine and adenosine have opposing effects on the regulation of motor activity. Dopamine, acting through D₂ receptors on the indirect pathway, is inhibitory. Conversely, adenosine, acting through A₂A receptors, is excitatory. By blocking the A₂A receptor, this compound reduces the inhibitory output from the indirect pathway, thereby restoring a more balanced level of motor control. This is particularly relevant in the context of Parkinson's disease, where diminished dopamine levels lead to overactivity of the indirect pathway.
Caption: Adenosine A₂A receptor signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacology
In Vitro Pharmacology
This compound's affinity and selectivity for adenosine receptors were characterized through radioligand binding assays. These assays are crucial for determining the potency of a compound at its intended target and its potential for off-target effects.
Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. A₂A |
| A₂A | 4.9 - 11.5 | - |
| A₁ | 1320 | ~115 - 269 |
| A₂B | >10,000 | >870 |
| A₃ | >10,000 | >870 |
Data compiled from publicly available sources. The range for A₂A reflects values reported across different studies.
This compound demonstrates high affinity for the human adenosine A₂A receptor, with reported Ki values in the low nanomolar range. Importantly, it exhibits significant selectivity over the A₁ receptor and even greater selectivity against A₂B and A₃ receptors, indicating a favorable profile for targeted A₂A antagonism.
In Vivo Pharmacology in Animal Models of Parkinson's Disease
The efficacy of this compound in ameliorating motor symptoms of Parkinson's disease was evaluated in established animal models.
-
MPTP-Treated Primate Model: In a study utilizing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated common marmosets, a well-established primate model of Parkinson's disease, this compound was investigated both as a monotherapy and in combination with the NR2B antagonist Radiprodil. When administered alone at clinically relevant doses, this compound demonstrated an improvement in motor disability. The combination of this compound and Radiprodil resulted in a significant increase in motor activity and a more pronounced improvement in motor disability compared to either drug alone, without inducing significant dyskinesia.
-
Rodent Models of Non-Motor Symptoms: this compound was also investigated in rat models of depression and anxiety, which are common non-motor symptoms of Parkinson's disease. In the forced swim test, this compound significantly reduced immobility time, suggesting an antidepressant-like effect. In the chronic mild stress-induced anhedonia model, this compound reversed the stress-induced depression-like state. Furthermore, in the elevated plus-maze test, this compound demonstrated anxiolytic effects, indicated by an increased time spent in the open arms of the maze.
Clinical Development
This compound underwent a clinical development program that included Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as an adjunctive treatment for Parkinson's disease.
Pharmacokinetics
A Phase 1 study in healthy male subjects investigated the absorption, metabolism, and excretion of a single oral dose of [¹⁴C]-tozadenant. The key pharmacokinetic parameters are summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 240 mg Oral Dose)
| Parameter | Value | Unit |
| Cmax (this compound) | 1.74 | µg/mL |
| Tmax | 2 - 4 | hours |
| t₁/₂ | 12 - 20 | hours |
| AUC(₀-t) | 35.0 | h*µg/mL |
| Urinary Excretion (Unchanged) | ~11 | % of dose |
| Fecal Excretion (Unchanged) | ~12 | % of dose |
This compound was rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours. It exhibited a half-life that supports twice-daily dosing. The majority of the drug was eliminated through metabolism, with only a small fraction of the unchanged drug excreted in the urine and feces.
Phase 2b Clinical Trial (NCT01283594)
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b study was conducted to assess the efficacy and safety of this compound in levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.
Table 3: Key Design Features of the Phase 2b Trial
| Feature | Description |
| Patient Population | Levodopa-treated PD patients with at least 2.5 hours of "off" time per day. |
| Intervention | This compound (60, 120, 180, or 240 mg twice daily) or placebo. |
| Treatment Duration | 12 weeks. |
| Primary Endpoint | Change from baseline in daily "off" time. |
| Secondary Endpoints | Change in "on" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores. |
Results: The trial met its primary endpoint, demonstrating a statistically significant reduction in "off" time for the 120 mg and 180 mg twice-daily doses compared to placebo.
Table 4: Efficacy Results of the Phase 2b Trial (Change from Baseline at Week 12)
| Treatment Group | Mean Change in "Off" Time (hours/day) | p-value vs. Placebo |
| Placebo | -0.1 | - |
| This compound 120 mg BID | -1.1 | 0.0039 |
| This compound 180 mg BID | -1.2 | 0.0039 |
This compound was generally well-tolerated at the 120 mg and 180 mg doses. The most common adverse events were dyskinesia, nausea, and dizziness. The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.
Phase 3 Clinical Program and Discontinuation
Based on the promising Phase 2b results, a Phase 3 clinical program was initiated. The program included the CL-05 study, a randomized, placebo-controlled trial evaluating the efficacy and safety of this compound. However, in November 2017, Acorda Therapeutics announced the discontinuation of the this compound clinical development program. This decision was based on the emergence of serious adverse events, including cases of agranulocytosis, a severe reduction in white blood cells, which led to sepsis and fatalities in some trial participants. The company concluded that the potential for these severe hematological toxicities could not be adequately managed with safety monitoring.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the characterization of adenosine A₂A receptor antagonists like this compound.
Radioligand Binding Assay for Adenosine A₂A Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the adenosine A₂A receptor using a competitive binding assay with a radiolabeled ligand.
Tozadenant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Research, Scientific, and Drug Development Professionals
Discontinuation Notice: The clinical development of Tozadenant was discontinued in November 2017 due to safety concerns, including cases of agranulocytosis that led to sepsis and fatalities.[1][2] This document is intended for informational and research purposes only.
Executive Summary
This compound (formerly SYN115) is a selective, orally administered antagonist of the adenosine A2A receptor. It was under investigation as an adjunctive therapy to levodopa for the treatment of "OFF" episodes in patients with Parkinson's disease. The rationale for its development was based on the high concentration of adenosine A2A receptors in the basal ganglia, where they co-localize with dopamine D2 receptors and modulate dopaminergic neurotransmission. By blocking A2A receptors, this compound was expected to potentiate D2 receptor function and improve motor control in Parkinson's disease.
Phase 2b clinical trials demonstrated that this compound, at certain doses, was effective in reducing the daily "OFF" time for patients. Pharmacokinetic studies in healthy volunteers characterized its absorption, metabolism, and excretion profile. However, the emergence of severe hematological adverse events during the Phase 3 program led to the termination of its development. This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacodynamics
Mechanism of Action
This compound is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are densely expressed in the striatum, particularly on the medium spiny neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, exacerbates this by opposing the function of D2 receptors. By blocking the A2A receptor, this compound was designed to reduce the inhibitory tone of the indirect pathway, thereby enhancing dopaminergic signaling and improving motor function.[3]
Receptor Occupancy
A positron emission tomography (PET) study in rhesus monkeys using the A2A receptor radiotracer ¹⁸F-MNI-444 was conducted to determine the relationship between plasma concentrations of this compound and A2A receptor occupancy. The study found a dose-dependent increase in receptor occupancy with increasing doses of this compound. Based on pharmacokinetic modeling, it was predicted that this compound would achieve sustained A2A receptor occupancy in humans at the clinically tested doses.
| This compound Dose (in Rhesus Monkeys) | Resulting A2A Receptor Occupancy |
| 1.5 mg/kg | 47% |
| 10.5 mg/kg | 95% |
Data from a PET study in rhesus monkeys.
Clinical Efficacy (Phase 2b Study)
A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in 420 Parkinson's disease patients with motor fluctuations. The primary endpoint was the change from baseline in daily "OFF" time at 12 weeks.
| Treatment Group (twice daily) | Mean Change in "OFF" Time from Baseline (hours) | p-value vs. Placebo |
| Placebo | -0.1 | - |
| This compound 60 mg | -0.6 | Not Significant |
| This compound 120 mg | -1.1 | 0.0039 |
| This compound 180 mg | -1.2 | 0.0039 |
| This compound 240 mg | -1.0 | Not Reported |
Data from Hauser R.A., et al., The Lancet Neurology, 2014.[4]
The 120 mg and 180 mg twice-daily doses demonstrated a statistically significant reduction in "OFF" time compared to placebo.[4] The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
A Phase 1 study in six healthy male volunteers investigated the ADME of a single 240 mg oral dose of [¹⁴C]-Tozadenant.
| Parameter | Value |
| Absorption | |
| Tmax (this compound) | ~4 hours |
| Tmax (Total Radioactivity) | ~5 hours |
| Distribution | |
| Vz/F | 1.82 L/kg |
| Metabolism | |
| Circulating Species | Unchanged this compound was the only identified species in plasma. |
| Metabolite Types | Di- and mono-hydroxylated, N/O dealkylated, and hydrated metabolites. |
| Excretion | |
| Primary Route | Feces (55.1% of dose) and Urine (30.5% of dose) |
| Unchanged Drug in Urine | 11% of dose |
| Unchanged Drug in Feces | 12% of dose |
Data from a study in healthy volunteers.
Pharmacokinetic Parameters
The following pharmacokinetic parameters were determined from the single 240 mg oral dose study in healthy volunteers.
| Parameter | This compound | Total [¹⁴C] Radioactivity |
| Cmax | 1.74 µg/mL | 2.29 µg eq/mL |
| AUC(0-t) | 35.0 hµg/mL | 43.9 hµg eq/mL |
| t1/2 | ~15 hours | Not Reported |
| CL/F | 1.40 mL/min/kg | Not Reported |
Data from a study in healthy volunteers.
Metabolism and Potential for Drug Interactions
This compound is primarily cleared through metabolism, with metabolites excreted in both urine and feces. The identified metabolic pathways include hydroxylation, N/O-dealkylation, and hydration.
The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been detailed in the available literature. This information is critical for predicting potential drug-drug interactions. Without in vitro phenotyping data, it is not possible to definitively identify which CYP inhibitors or inducers would be likely to alter this compound's pharmacokinetics.
Experimental Protocols
Phase 2b Clinical Trial (NCT01283594)
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.
-
Participants: 420 patients with Parkinson's disease treated with levodopa who experienced motor fluctuations of at least 2.5 hours of "OFF" time per day.
-
Intervention: Patients were randomly assigned to receive this compound (60, 120, 180, or 240 mg) or a matching placebo, administered orally twice daily for 12 weeks.
-
Primary Outcome: The change from baseline to week 12 in the hours per day spent in the "OFF" state, as assessed by patient-completed diaries.
-
Randomization and Blinding: A computer-generated schedule was used for randomization. All study personnel, investigators, and patients were masked to the treatment assignment.
Human ADME Study (NCT02240290)
-
Study Design: A Phase 1, open-label, single-dose study.
-
Participants: Six healthy male subjects.
-
Intervention: A single oral dose of 240 mg this compound containing 81.47 KBq of [¹⁴C]-Tozadenant.
-
Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose.
-
Analytical Methods:
-
Total radioactivity was measured by liquid scintillation counting or accelerator mass spectrometry (AMS).
-
This compound and its metabolites were characterized and quantified using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and HPLC-AMS with fraction collection.
-
Bioanalytical Method for this compound in Rat Plasma
-
Method: A liquid chromatography-mass spectrometry (LC-MS) based method was developed for the quantification of this compound in rat plasma.
-
Sample Preparation: Not detailed in the available abstract.
-
Chromatography: Not detailed in the available abstract.
-
Detection: Mass spectrometry.
-
Calibration Range: 1.01 to 2200 ng/mL.
-
Regression: A quadratic regression was used for the calibration curve.
Discontinuation of Clinical Development
In November 2017, Acorda Therapeutics announced the discontinuation of the clinical development program for this compound. This decision was based on the emergence of serious adverse events in the Phase 3 program (Study TOZ-PD, NCT02453386). Several participants experienced agranulocytosis, a severe reduction in white blood cells, which led to cases of sepsis, with five being fatal. The Data Safety Monitoring Board and the company concluded that patient safety could not be sufficiently ensured, even with increased monitoring.
References
- 1. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozadenant (SYN115): A Technical Analysis of its Effects on Dopaminergic and Glutamatergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tozadenant (formerly SYN115) is a selective adenosine A₂A receptor antagonist that was in late-stage clinical development as an adjunctive therapy to levodopa for patients with Parkinson's disease (PD) experiencing motor fluctuations. Its mechanism is rooted in the complex interplay between adenosine and dopamine signaling within the basal ganglia, with downstream effects on the glutamate system. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, representative experimental protocols, and visualizations of the core signaling pathways. While development was terminated in 2017 due to safety concerns related to agranulocytosis, the pharmacology of this compound remains a valuable case study in the development of non-dopaminergic treatments for Parkinson's disease.[1]
The Adenosine-Dopamine Opposition in the Striatum
The therapeutic rationale for this compound is based on the antagonistic relationship between the adenosine A₂A receptor and the dopamine D₂ receptor, which are highly co-localized in the striatopallidal GABAergic medium spiny neurons of the basal ganglia's "indirect pathway".[2][3] These two G protein-coupled receptors (GPCRs) often form heteromeric complexes where their signaling pathways are in direct opposition.[4]
-
Adenosine A₂A Receptor Activation: The A₂A receptor is coupled to the Gs/olf family of G-proteins. Its activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately inhibits the function of the associated D₂ receptor.
-
Dopamine D₂ Receptor Activation: The D₂ receptor is coupled to the Gi/o family of G-proteins. Its activation by dopamine inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This action promotes motor function.
In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of adenosine on D₂ receptors is unchecked, contributing to motor deficits. By blocking the A₂A receptor, this compound disinhibits the D₂ receptor, thereby enhancing dopamine-mediated signaling and improving motor control.
Quantitative Pharmacology of this compound
This compound exhibits high affinity and selectivity for the adenosine A₂A receptor. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro.
| Parameter | Species | Value | Reference(s) |
| Kᵢ (A₂A Receptor) | Human | 11.5 nM | |
| Kᵢ (A₂A Receptor) | Rhesus Monkey | 6 nM | |
| Selectivity | >120-fold vs. A₁ Receptor | Human |
This compound's Effect on the Dopamine System
By blocking A₂A receptors, this compound enhances the efficacy of both endogenous dopamine and exogenous levodopa. Preclinical microdialysis studies have shown that A₂A receptor blockade can increase the release of dopamine derived from L-DOPA administration in both intact and dopamine-denervated striatum. This mechanism directly translated to the clinical setting, where this compound was shown to reduce "OFF" time, the periods when Parkinson's symptoms return between levodopa doses.
| Clinical Endpoint | This compound Dose (vs. Placebo) | Result | Significance (p-value) | Reference(s) |
| Change in Daily "OFF" Time | 120 mg twice daily | -1.1 hours | p=0.0039 | |
| Change in Daily "OFF" Time | 180 mg twice daily | -1.2 hours | p=0.0039 |
Representative Experimental Protocol: In Vivo Microdialysis
This protocol provides a representative methodology for assessing the effect of an A₂A antagonist on striatal dopamine levels in a rodent model of Parkinson's disease, based on common practices in the field.
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of dopamine depletion.
-
Surgical Implantation: Following a recovery period (2-3 weeks), animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum of the lesioned hemisphere.
-
Microdialysis Procedure:
-
After post-operative recovery, a microdialysis probe (e.g., CMA/20, 20 kDa MWCO) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Following a stabilization period (90-120 min), baseline dialysate samples are collected every 20 minutes.
-
-
Drug Administration: this compound (or vehicle) is administered systemically (e.g., intraperitoneally). In studies assessing interaction with levodopa, L-DOPA/benserazide is administered subsequently.
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to compare treatment groups.
This compound's Influence on the Glutamate System
The function of the basal ganglia is dependent on a fine balance between dopamine and glutamate signaling. A₂A receptors are also located on presynaptic glutamatergic terminals that innervate the striatum. Activation of these receptors facilitates glutamate release.
In pathological states such as Parkinson's disease, excessive glutamatergic transmission can contribute to excitotoxicity and further neuronal damage. Studies using animal models have demonstrated that A₂A antagonists can decrease the elevated extracellular glutamate levels seen in dopamine-depleted states. This suggests a second, potentially neuroprotective mechanism of action for this compound by normalizing glutamate homeostasis.
Representative Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Kᵢ) of a compound like this compound to the A₂A receptor in vitro.
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the human adenosine A₂A receptor gene.
-
Cells are cultured, harvested, and homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled A₂A receptor ligand (e.g., [³H]ZM241385) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive, potent A₂A antagonist.
-
-
Incubation and Filtration:
-
The mixture is incubated at room temperature for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of this compound.
-
The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The IC₅₀ is converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion and Developmental Status
This compound represented a promising non-dopaminergic therapeutic strategy for Parkinson's disease by targeting the adenosine A₂A receptor. Its mechanism of action involves a dual effect: enhancing dopaminergic neurotransmission by disinhibiting D₂ receptors and modulating glutamatergic hyperactivity. Clinical trials confirmed its efficacy in reducing motor fluctuations in patients on levodopa therapy.
However, the emergence of rare but severe safety issues during Phase 3 trials, specifically cases of agranulocytosis leading to sepsis and fatalities, led to the discontinuation of its clinical development in 2017. The this compound program underscores the critical importance of safety, even for targets with strong biological rationale and demonstrated efficacy. The knowledge gained from its development continues to inform ongoing research into A₂A antagonists and other non-dopaminergic pathways for treating neurodegenerative diseases.
References
- 1. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 2. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging [mdpi.com]
- 4. pnas.org [pnas.org]
Preclinical Pharmacology of SYN115 (Tozadenant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozadenant (SYN115) is a potent and selective adenosine A₂A receptor antagonist that was developed for the treatment of Parkinson's disease (PD). This document provides an in-depth technical overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo receptor binding characteristics, pharmacokinetic profiles across species, and efficacy in established animal models of both motor and non-motor symptoms of Parkinson's disease. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. While showing promise in preclinical and early clinical studies, the development of this compound was discontinued due to safety concerns, specifically cases of agranulocytosis observed in Phase 3 trials.[1][2] This guide serves as a comprehensive preclinical reference for researchers in the field.
Mechanism of Action
This compound functions as a selective antagonist of the adenosine A₂A receptor.[3][4] In the basal ganglia, particularly the striatum, A₂A receptors are densely co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[4] Activation of A₂A receptors by endogenous adenosine exerts an inhibitory effect on D₂ receptor function. By blocking these A₂A receptors, this compound negates this tonic inhibition, thereby enhancing dopamine D₂ receptor signaling. This mechanism is believed to help rebalance the disrupted motor control circuits in Parkinson's disease, offering a non-dopaminergic approach to symptom management.
In Vitro Pharmacology
This compound demonstrates high affinity for the adenosine A₂A receptor with significant selectivity over the A₁ subtype. Radioligand binding assays are crucial for determining these affinity constants (Ki).
Data Presentation: Receptor Binding Affinity
| Receptor Subtype | Species | Kᵢ (nM) | Selectivity (A₁/A₂A) |
| Adenosine A₂A | Human | 4.9 - 11.5 | >114-fold |
| Adenosine A₁ | Human | 1,320 | - |
Data sourced from references.
Experimental Protocol: Radioligand Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound to adenosine receptors.
-
Tissue Preparation: Membranes are prepared from cells expressing the specific human adenosine receptor subtype (A₁ or A₂A).
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]ZM241385 for A₂A) is used.
-
Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Data from rat studies provide a foundational understanding of this compound's behavior in vivo.
Data Presentation: Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T½ (h) | Bioavailability (F%) |
| Intravenous (IV) | 1 | 487.6 ± 121.7 | 0.08 | 519.2 ± 37.9 | 1.4 ± 0.2 | - |
| Intravenous (IV) | 5 | 2406.7 ± 450.9 | 0.08 | 2697.1 ± 136.6 | 1.4 ± 0.2 | - |
| Oral (PO) | 1 | 148.6 ± 28.1 | 0.5 | 373.1 ± 103.1 | 1.8 ± 0.3 | 71.9% |
| Oral (PO) | 5 | 868.9 ± 242.4 | 1.0 | 1856.3 ± 373.9 | 1.9 ± 0.3 | 68.8% |
Data presented as mean ± SD. Sourced from a 2019 study on this compound pharmacokinetics in rats.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle and administered as a bolus injection into the tail vein at doses of 1 and 5 mg/kg.
-
Oral (PO): this compound is administered by oral gavage at doses of 1 and 5 mg/kg.
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Analysis: Plasma is separated by centrifugation. The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (T½). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Preclinical Efficacy
This compound has been evaluated in various animal models to assess its potential therapeutic utility for both motor and non-motor symptoms associated with Parkinson's disease.
Efficacy in Motor Symptom Models
The efficacy of this compound on motor deficits is typically assessed in neurotoxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.
-
Rationale: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats causes a loss of dopamine neurons, mimicking the pathology of PD. This leads to motor asymmetry, which can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine or L-DOPA.
-
Experimental Protocol:
-
Lesioning: Male rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle or substantia nigra.
-
Confirmation: After a recovery period, the lesion is confirmed by observing robust contralateral (away from the lesion) rotations following an apomorphine challenge.
-
Treatment: Animals are treated with this compound, often as an adjunct to a sub-threshold dose of L-DOPA.
-
Assessment: The number of full contralateral rotations over a set period (e.g., 90-120 minutes) is recorded and compared between treatment groups. An effective compound will potentiate the L-DOPA response, leading to more rotations.
-
-
Rationale: Systemic administration of MPTP to non-human primates (e.g., macaques or marmosets) causes bilateral parkinsonism that closely resembles human PD, including symptoms like bradykinesia, rigidity, and tremor. This is considered a gold-standard model for preclinical PD research.
-
Experimental Protocol:
-
Induction: Parkinsonism is induced by repeated intramuscular or intravenous injections of MPTP.
-
Stabilization: Animals are allowed to stabilize for several weeks to months until they exhibit a stable parkinsonian phenotype.
-
Baseline Assessment: Motor disability is scored using a validated clinical rating scale (CRS) that assesses posture, gait, bradykinesia, and tremor. Spontaneous locomotor activity may also be measured.
-
Treatment: Animals are treated with this compound, either as a monotherapy or in combination with L-DOPA.
-
Assessment: Clinical rating scores and locomotor activity are measured post-treatment and compared to baseline and vehicle-treated controls. A reduction in the CRS score indicates improved motor function.
-
Note: While a 2017 abstract by Kostrub et al. references a 2015 study by Michel et al. demonstrating this compound's efficacy in improving motor function in animal models, specific quantitative data from that primary source could not be retrieved in the current search. Published clinical trial data confirms that this compound improves motor function in animal models of Parkinson's disease.
Efficacy in Non-Motor Symptom Models
This compound has also been investigated for its potential to alleviate non-motor symptoms of PD, such as depression and anxiety.
| Model | Species | Dose (mg/kg, oral) | Key Endpoint | Result vs. Vehicle | p-value |
| Forced Swim Test | Rat | 3 | % Reduction in Immobility | 10.6% | 0.13 |
| Forced Swim Test | Rat | 10 | % Reduction in Immobility | 27.3% | 0.02 |
| Forced Swim Test | Rat | 30 | % Reduction in Immobility | 31.5% | 0.003 |
| Elevated Plus-Maze | Rat | 30 | % Increase in Time in Open Arms | 152% | 0.02 |
Data sourced from Kostrub et al., Movement Disorders, 2017.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure: Rats are administered a single oral dose of this compound or vehicle. After a set pre-treatment time (e.g., 60 minutes), they are placed in the water-filled cylinder for a test session (e.g., 5-6 minutes).
-
Scoring: The session is video-recorded. An observer, blind to the treatment, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Analysis: The total time spent immobile is calculated and compared between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).
-
Procedure: Rats receive a single oral dose of this compound or vehicle. Following a pre-treatment period, each rat is placed in the center of the maze, facing an open arm.
-
Scoring: The animal's behavior is recorded for a set duration (e.g., 5 minutes). The time spent in the open arms and the number of entries into the open arms are measured, typically using an automated video-tracking system.
-
Analysis: The time spent in the open arms (often expressed as a percentage of the total time) is compared between drug-treated and vehicle groups. An increase in the time spent in the open arms suggests an anxiolytic-like effect.
Conclusion
The preclinical data for this compound (SYN115) robustly demonstrate its intended mechanism as a potent and selective adenosine A₂A receptor antagonist. Pharmacokinetic studies in rats show good oral bioavailability and a dose-dependent exposure profile. Efficacy studies in established rodent models provide evidence for its potential to alleviate both motor and non-motor (anxiolytic and antidepressant-like) symptoms relevant to Parkinson's disease. While this preclinical profile was promising and supported its advancement into later-stage clinical trials, the program was ultimately halted due to severe adverse events, highlighting the critical importance of toxicology and safety pharmacology in drug development. The data and protocols summarized in this guide remain a valuable technical resource for the ongoing development of A₂A antagonists and other non-dopaminergic therapies for neurodegenerative diseases.
References
- 1. Sub-second analysis of locomotor activity in Parkinsonian mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-treatment with dopamine agonists influence L-dopa mediated rotations without affecting abnormal involuntary movements in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozadenant and its Potential in Treating Non-Motor Symptoms of Parkinson's Disease: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozadenant (SYN115), a selective adenosine A2A receptor antagonist, was a promising therapeutic candidate for Parkinson's disease (PD), investigated for its potential to alleviate both motor and non-motor symptoms. This technical guide provides a comprehensive overview of the core research surrounding this compound, with a specific focus on its application for non-motor symptoms. The document summarizes key preclinical and clinical findings, details experimental methodologies, and outlines the underlying signaling pathways. Despite initial promising results, the clinical development of this compound was terminated due to significant safety concerns, a critical aspect detailed herein. This guide serves as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug development, offering insights into the therapeutic potential and challenges of targeting the adenosine A2A receptor in Parkinson's disease.
Introduction: The Challenge of Non-Motor Symptoms in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, resting tremor, and rigidity.[1][2] However, non-motor symptoms, including cognitive impairment, depression, anxiety, sleep disturbances, and olfactory deficits, are also highly prevalent and significantly impact the quality of life for patients.[[“]][4][5] These non-motor symptoms are often poorly managed by conventional dopaminergic therapies. This has spurred research into non-dopaminergic targets, such as the adenosine A2A receptor, to address this unmet clinical need.
Mechanism of Action: Targeting the Adenosine A2A Receptor
This compound is a selective antagonist of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine D2 receptors. By blocking the A2A receptor, this compound was hypothesized to modulate dopaminergic signaling, offering a potential therapeutic benefit for the motor symptoms of PD. Furthermore, A2A receptors are also present in brain regions associated with mood, cognition, and sleep, suggesting a plausible mechanism for their role in non-motor symptoms. Preclinical evidence suggests that A2A antagonists may also possess neuroprotective and anti-inflammatory properties.
Signaling Pathway of Adenosine A2A Receptor Antagonism
Caption: Adenosine A2A Receptor Signaling Pathway and the Action of this compound.
Preclinical Evidence: Investigating Non-Motor Symptoms in Animal Models
Preclinical studies utilizing animal models provided the initial evidence for this compound's potential in treating non-motor symptoms of Parkinson's disease.
Experimental Protocols
Rat Forced Swim Test (Model for Depression):
-
Objective: To assess the antidepressant-like effects of this compound.
-
Methodology: Rats were administered single oral doses of this compound (3, 10, and 30 mg/kg) or a vehicle control. Subsequently, the animals were placed in a cylinder of water, and the duration of immobility was recorded. A reduction in immobility time is indicative of an antidepressant effect.
Rat Chronic Mild Stress-Induced Anhedonia Test (Model for Depression):
-
Objective: To evaluate the effect of this compound on anhedonia, a core symptom of depression.
-
Methodology: Rats were subjected to a chronic mild stress paradigm to induce an anhedonic state. This compound (1 or 3 mg/kg) or a vehicle was administered intraperitoneally once daily. The anhedonia index was measured to assess the reversal of the stress-induced depression-like state.
Rat Elevated Plus-Maze Test (Model for Anxiety):
-
Objective: To determine the anxiolytic-like effects of this compound.
-
Methodology: Rats received single oral doses of this compound (up to 30 mg/kg). The animals were then placed in an elevated plus-maze, and the time spent in the open arms of the maze was measured. An increase in the time spent in the open arms is considered an indicator of anxiolytic activity.
Summary of Preclinical Findings
The preclinical studies demonstrated that this compound exhibited antidepressant and anxiolytic-like effects in rat models.
| Experiment | Model | Dose | Key Finding | Significance (p-value) |
| Forced Swim Test | Depression | 10 mg/kg | 27.3% reduction in immobility time | p=0.02 |
| 30 mg/kg | 31.5% reduction in immobility time | p=0.003 | ||
| Chronic Mild Stress | Depression | 1 or 3 mg/kg (IP, daily) | Significant reduction in anhedonia index | Not specified |
| Elevated Plus-Maze | Anxiety | 30 mg/kg | 152% increase in time in open arms | p=0.02 |
Clinical Development and Efficacy in Humans
This compound progressed to clinical trials to evaluate its safety and efficacy in Parkinson's disease patients, primarily as an adjunct to levodopa therapy.
Phase 2b Clinical Trial (SYN115-IIb)
-
Objective: To assess the safety and efficacy of this compound in reducing "off" time in Parkinson's disease patients with motor fluctuations on levodopa.
-
Methodology: A double-blind, randomized, placebo-controlled trial involving 420 patients. Participants received this compound (60, 120, 180, or 240 mg twice daily) or a placebo for 12 weeks. The primary endpoint was the change in daily "off" time.
Phase 3 Clinical Program
-
Objective: To confirm the efficacy and further evaluate the safety of this compound in a larger patient population.
-
Methodology: The program included two Phase 3 trials. One trial involved self-administration of this compound (60 mg and 120 mg) or placebo for 24 weeks, assessing improvements in motor function and daily living.
Summary of Clinical Efficacy Data (Phase 2b)
The Phase 2b trial showed that this compound, at specific doses, was effective in reducing "off" time.
| Treatment Group | Mean Change in Daily "Off" Time (vs. Placebo) | 95% Confidence Interval | p-value |
| This compound 120 mg twice daily | -1.1 hours | -1.8 to -0.4 | 0.0039 |
| This compound 180 mg twice daily | -1.2 hours | -1.9 to -0.4 | 0.0039 |
| Combined 120 mg & 180 mg | -1.1 hours | -1.8 to -0.5 | 0.0006 |
Data from Hauser et al., The Lancet Neurology, 2014.
Discontinuation of Clinical Development: Safety Concerns
In November 2017, Acorda Therapeutics announced the discontinuation of the this compound clinical development program. This decision was based on the emergence of serious adverse events, including cases of agranulocytosis (a severe reduction in white blood cells) and sepsis, which resulted in five fatalities. The company concluded that it could not be confident that weekly white blood cell count screening would be sufficient to ensure patient safety.
Experimental Workflow Leading to Discontinuation
Caption: Workflow of Events Leading to the Discontinuation of this compound.
Discussion and Future Perspectives
The development of this compound underscores both the potential and the pitfalls of targeting the adenosine A2A receptor for Parkinson's disease. While preclinical data and Phase 2b results for motor symptoms were encouraging, the severe hematological toxicity observed in Phase 3 trials led to its discontinuation. This outcome highlights the critical importance of thorough safety evaluations in long-term clinical studies.
Despite the setback with this compound, the adenosine A2A receptor remains a viable and interesting target for the treatment of both motor and non-motor symptoms of Parkinson's disease. Istradefylline, another A2A receptor antagonist, has received approval in the US and Japan for the treatment of "off" episodes in PD, demonstrating that this class of drugs can have a favorable risk-benefit profile.
Future research in this area should focus on:
-
Understanding the mechanisms of toxicity: Investigating the specific reasons for the adverse events associated with this compound could inform the development of safer A2A antagonists.
-
Developing more selective compounds: Designing molecules with higher selectivity for the A2A receptor and minimal off-target effects may improve safety.
-
Exploring non-motor symptom endpoints: Future clinical trials of A2A antagonists should include comprehensive assessments of non-motor symptoms as primary or key secondary endpoints to fully elucidate their therapeutic potential in this domain.
Conclusion
This compound represented a significant effort to develop a novel, non-dopaminergic therapy for Parkinson's disease with the potential to address non-motor symptoms. While its clinical development was ultimately halted due to safety concerns, the research conducted has provided valuable insights into the role of the adenosine A2A receptor in PD pathophysiology. The lessons learned from the this compound program will be instrumental in guiding the future development of safer and more effective treatments for the multifaceted symptoms of Parkinson's disease.
References
- 1. An Update on Nondopaminergic Treatments for Motor and Non-motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. Adenosine A2A Receptor-Mediated Control of Non-Motor Functions in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 5. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
Tozadenant in Animal Models of Neurodegenerative Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozadenant (SYN115) is a selective antagonist of the adenosine A2A receptor that has been investigated for its therapeutic potential in neurodegenerative diseases, most notably Parkinson's disease (PD). A2A receptors are highly expressed in the basal ganglia, a brain region critically involved in motor control, where they modulate dopaminergic signaling. In neurodegenerative conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to an imbalance in neurotransmitter systems, resulting in motor and non-motor symptoms. By blocking A2A receptors, this compound is hypothesized to restore this balance and alleviate symptoms. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in animal models of neurodegenerative disease, with a primary focus on Parkinson's disease, for which the most substantial data exists. The guide details experimental methodologies, summarizes quantitative outcomes, and visualizes key pathways and workflows. While the development of this compound for clinical use in Parkinson's disease was halted due to safety concerns in Phase 3 trials, the preclinical data remains a valuable resource for understanding the role of A2A receptor antagonism in neurodegenerative disorders.[1][2][3]
Data Presentation: this compound in Parkinson's Disease Animal Models
The following tables summarize the quantitative data from key preclinical studies of this compound in rodent models of Parkinson's disease, focusing on both motor and non-motor symptoms.
Table 1: Effect of this compound on Non-Motor Symptoms in Rat Models
| Behavioral Test | Animal Model | Treatment Protocol | Key Findings | Reference |
| Forced Swim Test | Rat | Single oral doses of 3, 10, and 30 mg/kg | Dose-dependent reduction in immobility time. Significant reductions of 27.3% (p=0.02) and 31.5% (p=0.003) at 10 and 30 mg/kg, respectively.[4] | [4] |
| Chronic Mild Stress-Induced Anhedonia Test | Rat | Once-daily IP doses of 1 or 3 mg/kg | Significant reduction in the anhedonia index, returning it to pre-stress baseline levels. | |
| Elevated Plus-Maze | Rat | Single oral doses, up to 30 mg/kg | Dose-dependent anxiolytic effects, with the 30 mg/kg dose showing a significant 152% increase in time spent in the open arms (p=0.02). |
Table 2: Effect of this compound on Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | Treatment Protocol (Monotherapy) | Key Findings | Reference |
| Open Field Test (Distance Traveled) | This compound (30 mg/kg) | Significant increase in distance traveled compared to vehicle-treated animals. | |
| Open Field Test (Rearing Frequency) | This compound (30 mg/kg) | Significant increase in rearing frequency compared to vehicle-treated animals. | |
| Drug-Induced Rotations (in combination with L-Dopa) | This compound + Radiprodil + L-Dopa | The combination resulted in higher levels of contralateral rotation in comparison to single drugs with L-Dopa. |
Note: The study by Michel et al. (2014) primarily focused on the combination of this compound and radiprodil. The data for this compound as a monotherapy in motor tests was presented in comparison to the combination therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal dopamine system, mimicking the dopamine depletion seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Reagents:
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Prepare the 6-OHDA solution (e.g., 4 mg/ml in 0.02% ascorbic acid in sterile saline) fresh and protect it from light.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for injection into the medial forebrain bundle (MFB).
-
Slowly infuse the 6-OHDA solution (e.g., a total of 10 µg in 2.5 µl) into the MFB using a microsyringe.
-
Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.
-
Suture the incision and allow the animal to recover.
-
Behavioral testing is typically performed 2-3 weeks post-lesion to allow for the stabilization of the lesion.
-
Behavioral Tests
This test assesses spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Place the rat in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the animal's movements using an automated tracking system or by manual observation.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
This test quantifies motor asymmetry in unilaterally lesioned animals.
-
Apparatus: A circular arena equipped with an automated rotation sensor.
-
Procedure:
-
Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).
-
Place the rat in the circular arena.
-
Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a specified duration (e.g., 60-90 minutes).
-
The net rotational asymmetry is calculated as the difference between contralateral and ipsilateral turns.
-
This test is used to assess depressive-like behavior.
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the rat cannot touch the bottom.
-
Procedure:
-
Place the rat in the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
Record the duration of immobility, defined as the time the rat spends floating with only minimal movements to keep its head above water.
-
A longer duration of immobility is interpreted as a sign of behavioral despair.
-
This test is used to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
This paradigm is used to induce a state of anhedonia, a core symptom of depression.
-
Procedure:
-
Expose rats to a series of unpredictable, mild stressors over several weeks.
-
Stressors may include periods of food or water deprivation, tilted cages, soiled bedding, changes in light/dark cycle, and social isolation.
-
Anhedonia is assessed by measuring the consumption of a palatable sucrose solution. A decrease in sucrose preference is indicative of an anhedonic state.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the adenosine A2A receptor, preventing Gs-protein activation and subsequent cAMP production, thereby disinhibiting dopamine D2 receptor signaling.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating this compound in a Parkinson's disease model, from lesioning to behavioral and histological analysis.
Logical Relationships in this compound's Mechanism of Action
Caption: The logical cascade from Parkinson's pathophysiology to the therapeutic effect of this compound through A2A receptor blockade.
This compound in Other Neurodegenerative Diseases
While the primary focus of preclinical research on this compound has been Parkinson's disease, the role of adenosine A2A receptor antagonists has been explored in other neurodegenerative conditions, suggesting a broader therapeutic potential for this class of compounds.
-
Alzheimer's Disease (AD): Studies have shown that A2A receptor antagonists can counteract synaptic damage and cognitive deficits in animal models of AD. The mechanism is thought to involve the reduction of neuroinflammation and glutamate excitotoxicity.
-
Huntington's Disease (HD): The role of A2A receptors in HD is more complex, with some studies suggesting beneficial effects of antagonists, while others indicate a potential for agonists. Changes in A2A receptor expression have been observed in animal models of HD.
-
Amyotrophic Lateral Sclerosis (ALS): There is emerging evidence for the involvement of the adenosinergic system in ALS. Some studies in animal models suggest that A2A receptor antagonism could be beneficial.
It is important to note that these are general findings for the A2A antagonist class, and specific preclinical studies with this compound in these diseases are limited.
Conclusion
The preclinical data for this compound in animal models, particularly for Parkinson's disease, demonstrates its efficacy in ameliorating both motor and non-motor symptoms. The compound's mechanism of action, centered on the antagonism of the adenosine A2A receptor, provides a sound rationale for its therapeutic potential in modulating the imbalanced neurotransmitter systems characteristic of neurodegenerative disorders. Although the clinical development of this compound was halted, the extensive preclinical research detailed in this guide offers valuable insights for the continued exploration of A2A receptor antagonists as a therapeutic strategy for Parkinson's disease and potentially other neurodegenerative conditions. The provided experimental protocols and data summaries serve as a foundational resource for researchers in the field.
References
- 1. Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Tozadenant: An In-Depth Examination of Cellular Interactions Beyond the Adenosine A2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tozadenant (SYN115) is a potent and selective antagonist of the adenosine A2A receptor (A2AR) that was in late-stage clinical development for Parkinson's disease. Its development was ultimately halted due to severe, idiosyncratic agranulocytosis, a drastic reduction in neutrophils, which led to fatal cases of sepsis in trial participants.[1][2][3][4][5] While developed to be highly specific for the A2AR, any comprehensive investigation into its cellular effects must consider both its on-target pharmacology and the potential off-target interactions that may have contributed to its safety profile. This technical guide synthesizes the publicly available preclinical and clinical data to provide a detailed overview of the known and hypothesized cellular targets of this compound beyond its primary therapeutic target. A significant finding of this review is the lack of comprehensive, publicly available off-target screening data, such as broad kinase or receptor panels. Therefore, the discussion of off-target effects is centered on the most critical clinical finding: its hematological toxicity.
On-Target Pharmacology and Selectivity
This compound was designed as a selective antagonist of the adenosine A2A receptor. The primary mechanism of action for its therapeutic effect in Parkinson's disease is the modulation of the indirect basal ganglia pathway.
Adenosine A2A Receptor Binding Affinity
Preclinical studies have demonstrated this compound's high affinity for the adenosine A2A receptor. A study on this compound analogues reported potent binding to the human A2A receptor.
| Target | Ligand | Species | Ki (nM) | Selectivity (over A1R) |
| Adenosine A2A Receptor | This compound Analogue 13l | Human | 2.8 | > 120-fold |
| Adenosine A2A Receptor | This compound Analogue 13g | Human | 3.6 | > 120-fold |
| Adenosine A2A Receptor | This compound Analogue 13e | Human | 4.9 | > 120-fold |
| Adenosine A1 Receptor | This compound Analogues | Human | > 361 nM | - |
Data synthesized from a study on this compound analogues, which reported high selectivity for the A2A receptor over the A1 receptor.
Adenosine A2A Receptor Signaling Pathway
The therapeutic rationale for A2A receptor antagonism in Parkinson's disease is based on its role in the basal ganglia. The A2A receptor is highly expressed in the striatum, where it forms heterodimers with the dopamine D2 receptor on medium spiny neurons of the indirect pathway. Activation of the A2A receptor by adenosine is inhibitory to D2 receptor signaling, thus exacerbating the motor symptoms of Parkinson's disease, which are caused by dopamine deficiency. By blocking the A2A receptor, this compound was intended to disinhibit D2 receptor signaling, thereby improving motor function.
Off-Target Profile: The Agranulocytosis Enigma
Despite reports suggesting this compound has "virtually no off-target neurochemical effects," its clinical development was terminated due to a severe and fatal adverse effect: agranulocytosis. This suggests a significant cellular interaction beyond its intended pharmacology, leading to hematopoietic toxicity. The exact molecular off-target remains unidentified from public data.
Clinical Manifestation of Hematological Toxicity
In Phase 3 clinical trials, several patients treated with this compound developed agranulocytosis, a severe reduction in the number of neutrophils (a type of white blood cell). This compromised their immune system, leading to sepsis and, in some cases, death. This adverse event was deemed idiosyncratic, meaning it occurred in a small subset of patients and was not a predictable, dose-related toxicity.
Hypothesized Mechanism of Agranulocytosis
The mechanism of drug-induced agranulocytosis is often immune-mediated. For this compound, it is hypothesized that the drug or one of its metabolites may act as a hapten, leading to an immune response against neutrophil precursors in the bone marrow or mature neutrophils in the periphery.
Potential mechanisms include:
-
Direct Toxicity: The parent compound or a metabolite could be directly toxic to hematopoietic stem cells or neutrophils.
-
Immune-Mediated Destruction: An immune response could be mounted against neutrophils that have been modified by the drug or its metabolites.
The following diagram illustrates a hypothetical workflow for investigating the mechanism of this compound-induced agranulocytosis.
Experimental Protocols
While specific, detailed protocols for off-target screening of this compound are not publicly available, a standard methodology for assessing receptor binding affinity, as was likely used to determine its A2A/A1 selectivity, is the radioligand binding assay.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 and A2A receptors.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human adenosine A1 or A2A receptor.
-
Radioligand specific for the receptor of interest (e.g., [3H]ZM241385 for A2A, [3H]DPCPX for A1).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known ligand like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For the determination of non-specific binding, add the non-specific binding control instead of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The available evidence indicates that this compound is a highly selective adenosine A2A receptor antagonist with significantly lower affinity for the A1 receptor. However, the severe idiosyncratic agranulocytosis observed in clinical trials strongly suggests a clinically relevant cellular interaction beyond its primary pharmacology. The lack of publicly available comprehensive off-target screening data makes it difficult to pinpoint a specific molecular off-target responsible for this toxicity. The mechanism is likely immune-mediated, and further investigation would be required to elucidate the precise molecular initiating events. For drug development professionals, the case of this compound serves as a critical reminder that even highly selective compounds can have unforeseen and severe off-target effects, emphasizing the importance of thorough preclinical safety and immunotoxicity profiling.
References
- 1. cellagentech.com [cellagentech.com]
- 2. Pharmacokinetics and metabolism of [14C]-tozadenant (SYN-115), a novel A2a receptor antagonist ligand, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Parkinson's this compound Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 5. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
The Clinical Development of Tozadenant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozadenant (SYN115) was an investigational oral, selective adenosine A2A receptor antagonist developed as an adjunctive therapy to levodopa for the treatment of Parkinson's disease. The rationale for its development was based on the understanding that antagonism of the adenosine A2A receptor could potentiate dopaminergic neurotransmission in the basal ganglia, thereby improving motor symptoms in patients with Parkinson's disease. This technical guide provides an in-depth history of the clinical development program of this compound, detailing its progression through clinical trials, its mechanism of action, and the ultimate reasons for the cessation of its development.
Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound's therapeutic potential resided in its ability to selectively block adenosine A2A receptors, which are highly expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. Adenosine A2A receptors are co-localized with dopamine D2 receptors on the striatopallidal neurons of this indirect pathway. Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor function. By blocking these A2A receptors, this compound was designed to disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and improving motor control.
Clinical Development Program
The clinical development of this compound progressed to Phase 3 before its termination. The program primarily focused on evaluating the efficacy and safety of this compound in reducing "off" time in Parkinson's disease patients experiencing motor fluctuations with levodopa therapy.
Phase 2b Clinical Trial (NCT01283594)
A key study in the development of this compound was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[1]
-
Objective: To assess the safety and efficacy of four different doses of this compound as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations.[1]
-
Patient Population: 420 patients with Parkinson's disease treated with levodopa who experienced at least 2.5 hours of "off" time per day.[1]
-
Study Design: Participants were randomly assigned to receive one of four doses of this compound (60 mg, 120 mg, 180 mg, or 240 mg) or a matching placebo, administered twice daily for 12 weeks.[1]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the hours per day spent in the "off" state at week 12. This was assessed using patient-completed diaries, known as Hauser diaries.[1]
-
Hauser Diary Methodology: Patients were instructed to record their motor state ("asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia") every 30 minutes during their waking hours for three consecutive days at specified time points during the study. Training was provided to ensure accurate and consistent reporting.
The Phase 2b study demonstrated that this compound at doses of 120 mg and 180 mg twice daily was effective in reducing "off" time.
| Treatment Group | Mean Change from Baseline in "Off" Time (hours/day) | 95% Confidence Interval | p-value vs. Placebo |
| Placebo | -0.6 | - | - |
| This compound 60 mg BID | Not significant | - | - |
| This compound 120 mg BID | -1.1 | -1.8 to -0.4 | 0.0039 |
| This compound 180 mg BID | -1.2 | -1.9 to -0.4 | 0.0039 |
| This compound 240 mg BID | Not significant | - | - |
| Combined 120/180 mg BID | -1.1 | -1.8 to -0.5 | 0.0006 |
Data sourced from Hauser et al., 2014.
The 240 mg twice-daily dose was associated with a higher rate of discontinuation due to adverse events.
| Adverse Event | Placebo (n=84) | This compound 120 mg BID (n=82) | This compound 180 mg BID (n=85) | This compound 240 mg BID (n=84) |
| Discontinuation due to AE | 4 (5%) | 6 (7%) | 8 (9%) | 17 (20%) |
| Dyskinesia | 7 (8%) | 13 (16%) | 17 (20%) | 14 (17%) |
| Nausea | 3 (4%) | 9 (11%) | 10 (12%) | 12 (14%) |
| Dizziness | 1 (1%) | 4 (5%) | 11 (13%) | 10 (12%) |
Data sourced from Hauser et al., 2014.
Phase 3 Clinical Trial Program (TOZ-PD, including CL-05)
Based on the promising results of the Phase 2b study, a Phase 3 program was initiated to confirm the efficacy and further evaluate the safety of this compound.
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy in levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.
-
Patient Population: The study intended to enroll approximately 450 patients with similar characteristics to the Phase 2b trial participants.
-
Study Design: The TOZ-PD study was a randomized, double-blind, placebo-controlled trial. Patients were to be randomized to receive this compound 60 mg twice daily, 120 mg twice daily, or placebo for 24 weeks. This was to be followed by a 52-week open-label extension to gather long-term safety data.
-
Primary and Secondary Outcome Measures: The primary endpoint was the change in "off" time as measured by the Hauser diary. Key secondary endpoints included changes in "on" time without troublesome dyskinesia and assessments using the Unified Parkinson's Disease Rating Scale (UPDRS).
Discontinuation of the Clinical Development Program
In November 2017, Acorda Therapeutics announced the discontinuation of the this compound clinical development program due to serious safety concerns that emerged during the Phase 3 trials.
Safety Signal: Agranulocytosis and Sepsis
The decision to halt the program was based on the emergence of cases of agranulocytosis, a severe and life-threatening reduction in white blood cells, which in some instances led to sepsis and fatalities. Seven cases of sepsis were reported in the this compound-treated groups, with five of these being fatal.
Enhanced Safety Monitoring and Final Decision
In response to the initial safety signals, the company implemented enhanced safety monitoring, which included increasing the frequency of blood cell count monitoring for trial participants from monthly to weekly. However, after a thorough review of the data and in consultation with the Data Safety Monitoring Board and the U.S. Food and Drug Administration (FDA), Acorda concluded that even with weekly monitoring, patient safety could not be sufficiently ensured. Consequently, all ongoing studies with this compound were terminated.
Conclusion
The clinical development of this compound illustrates the rigorous and often challenging path of drug development. While demonstrating promising efficacy in reducing "off" time for patients with Parkinson's disease in Phase 2 trials, the emergence of a severe and unpredictable safety signal in the Phase 3 program led to its discontinuation. The this compound story underscores the paramount importance of patient safety in clinical research and serves as a critical case study for drug development professionals. The data from the completed portions of the Phase 3 trial were expected to be shared with the scientific community to contribute to the collective understanding of this therapeutic class and Parkinson's disease.
References
Methodological & Application
Application Note: Tozadenant Synthesis and Purification for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Tozadenant, also known as SYN-115, is a selective antagonist of the adenosine A2A receptor.[1] This receptor is a key target in the central nervous system, particularly in the striatopallidal motor pathway, making its antagonists promising non-dopaminergic therapeutic agents for Parkinson's disease (PD).[2] this compound was investigated in clinical trials to improve PD symptoms, although its development was halted due to hematological toxicity during long-term treatment.[2][3] Despite this, it remains a valuable pharmacological tool for preclinical research into the role of adenosine A2A receptors in neurodegenerative disorders. This document provides a detailed protocol for the synthesis and purification of this compound for laboratory applications, based on established chemical principles.[4]
This compound Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2-amino-4-methoxy-7-morpholinobenzothiazole. The key transformation involves the formation of an N,N'-disubstituted urea by reacting a phenyl carbamate intermediate with 4-hydroxy-4-methylpiperidine.
Caption: Synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the synthesis of the urea functional group, which is the core of the this compound molecule.
Materials and Reagents:
-
Phenyl carbamate intermediate (prepared from 2-amino-4-methoxy-7-morpholinobenzothiazole and phenyl chloroformate)
-
4-Hydroxy-4-methylpiperidine
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (50% and saturated solutions)
-
10% Citric acid solution
-
Saturated Sodium carbonate (Na2CO3) solution
-
Anhydrous Sodium sulfate (Na2SO4)
-
Ethanol
-
Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the phenyl carbamate intermediate (1.0 mmol) in anhydrous DMSO (10 mL).
-
Amine Addition: To the stirred solution, add 4-hydroxy-4-methylpiperidine (1.08 mmol).
-
Reaction: Heat the mixture to 50°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling the reaction to room temperature, add 50% brine (40 mL). Extract the resulting precipitate with ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic phase sequentially with 10% citric acid (50 mL), saturated aqueous Na2CO3 (50 mL), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude solid product.
Part 2: Purification of this compound by Recrystallization
This protocol describes the purification of the crude product to obtain this compound suitable for laboratory use.
Procedure:
-
Recrystallization: Transfer the crude solid obtained from the synthesis step to a clean flask. Add ethanol and heat the mixture to boiling until the solid dissolves completely (approximately 7 mL of ethanol may be required for 400 mg of product).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool overnight to facilitate complete precipitation.
-
Isolation and Drying: Collect the resulting precipitate by filtration. Wash the crystals with a small amount of cold ethanol. Dry the purified product at 60°C to afford this compound as beige crystals.
Data Presentation
The following tables summarize the expected outcomes and quality control parameters for the synthesis and purification of this compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Urea Formation | Phenyl carbamate intermediate, 4-Hydroxy-4-methylpiperidine | DMSO | 50 | 1 | ~83% |
| Recrystallization | Crude this compound | Ethanol | Boiling | >8 | High Recovery |
Table 2: Quality Control Parameters for Purified this compound
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Appearance | Beige to off-white crystalline solid | Visual Inspection | |
| Melting Point | 210°C | Melting Point Apparatus | |
| Purity | >95% (typically >99% after recrystallization) | HPLC, LC-MS |
| Identity | Conforms to the structure of this compound | ¹H-NMR, Mass Spectrometry | |
Purification and Analysis Workflow
A robust purification and analysis workflow is critical to ensure the final compound meets the required specifications for research use. The process involves removing unreacted starting materials, by-products, and residual solvents.
Caption: General workflow for this compound purification.
Quality Control and Analysis
To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A well-developed method can separate this compound from starting materials and any potential by-products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming that the desired compound has been formed and is free from significant impurities.
Safety Precautions
Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All chemical manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiosynthesis and In Vitro Evaluation of [11C]this compound as Adenosine A2A Receptor Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Radiosynthesis of [11C]Tozadenant for PET Studies
Introduction
[11C]Tozadenant is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable radioligand for Positron Emission Tomography (PET) imaging studies. These studies are crucial for understanding the cerebral pharmacokinetics and brain distribution of this compound. This document provides a detailed protocol for the automated radiosynthesis of [O-methyl-11C]this compound, herein referred to as [11C]this compound. The synthesis involves the O-methylation of the precursor, N-Boc-O-desmethylthis compound, using [11C]methyl iodide ([11C]MeI), followed by acidic deprotection.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the radiosynthesis and quality control of [11C]this compound.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Value | Reference |
| Precursor | N-Boc-O-desmethylthis compound | [1][2] |
| Radiochemical Yield | 18 ± 2% | [1][2][3] |
| Molar Activity | 50–60 GBq/µmol (1300–1600 mCi/µmol) | |
| Overall Synthesis Time | 40 min |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity | 95 ± 3% | |
| Chemical Purity | High (as per HPLC) | |
| Final Formulation | Sterile and pyrogen-free solution |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the [11C]this compound radiosynthesis workflow.
Caption: Automated radiosynthesis workflow for [11C]this compound.
Experimental Protocols
1. Precursor Preparation
The precursor, N-Boc-O-desmethylthis compound, is synthesized in a multi-step process starting from 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine. The detailed synthesis of the precursor is beyond the scope of this protocol but involves demethylation, followed by protection of the amine group with a Boc (tert-butyloxycarbonyl) group.
2. Automated Radiosynthesis of [11C]this compound
This protocol is designed for an automated synthesis module.
Reagents and Materials:
-
N-Boc-O-desmethylthis compound precursor (2 µmol) dissolved in dimethylacetamide (DMA, 300 µL).
-
[11C]Methyl iodide ([11C]MeI) produced from cyclotron-generated [11C]CO2.
-
1 N Aqueous sodium hydroxide (NaOH, 4 µL).
-
37% Hydrochloric acid (HCl, 150 µL).
-
Solvents for HPLC purification.
-
Sterile water for injection.
-
Ethanol for formulation.
Procedure:
-
[11C]Methyl Iodide Production: Produce [11C]CO2 using a cyclotron and subsequently convert it to [11C]MeI using established gas-phase methods within the automated synthesis module.
-
Radiomethylation:
-
Transfer the produced [11C]MeI to the reaction vessel containing the N-Boc-O-desmethylthis compound precursor solution in DMA.
-
Add 1 N aqueous NaOH (4 µL) to the reaction mixture.
-
Heat the reaction mixture at 60 °C for 5 minutes.
-
-
Deprotection:
-
After the radiomethylation is complete, add 37% HCl (150 µL) to the reaction vessel.
-
Heat the mixture at 100 °C for 5 minutes to remove the Boc protecting group.
-
3. Purification
-
Semi-preparative HPLC:
-
After deprotection, dilute the crude reaction mixture and inject it into a semi-preparative HPLC system for purification.
-
Column: MultoKrom® 100-5 C18 (250 × 4.6 mm) or equivalent.
-
Eluent: A gradient system can be employed. For example, 0–10 min: 32.5% aqueous acetonitrile (MeCN) with 0.2% formic acid (HCOOH), followed by a wash step with 80% aqueous MeCN with 0.2% HCOOH from 10–15 min.
-
Flow Rate: 1.5 mL/min.
-
Collect the fraction corresponding to [11C]this compound.
-
4. Formulation
-
Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.
-
Reconstitute the purified [11C]this compound in a biocompatible solvent, typically a mixture of ethanol and sterile water for injection, ensuring the final ethanol concentration is suitable for administration.
5. Quality Control
Perform the following quality control tests on the final product before release for PET studies.
-
Radiochemical Purity:
-
Analyze an aliquot of the final product using analytical HPLC with a radioactivity detector.
-
The radiochemical purity should be ≥ 95%.
-
-
Chemical Purity:
-
Analyze the final product using analytical HPLC with a UV detector to determine the presence of any non-radioactive impurities.
-
-
Molar Activity:
-
Determine the molar activity by quantifying the amount of radioactivity and the mass of this compound in the final product. The expected range is 50–60 GBq/µmol.
-
-
Sterility and Endotoxin Testing:
-
Ensure the final product is sterile and passes the bacterial endotoxin test as per pharmacopeial standards.
-
Discussion on Solvent Selection
Initial experiments using dimethylformamide (DMF) as the reaction solvent for the radiomethylation step resulted in variable yields. This was attributed to the potential for hydroxide-assisted thermal decomposition of DMF, which can generate dimethylamine as a competing nucleophile. The use of dimethyl sulfoxide (DMSO) proved to be unsuitable, leading to low radiochemical conversions (5-10%). Dimethylacetamide (DMA) was found to be a superior solvent, providing reproducible and high radiochemical conversions of 78-81%.
References
Application Notes: In Vitro A2A Receptor Binding Assay Using Tozadenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the affinity of Tozadenant for the human adenosine A2A receptor. This compound (SYN-115) is a selective A2A receptor antagonist that has been investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease.[1][2][3] The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the basal ganglia and plays a crucial role in modulating dopaminergic signaling.[1][4] Antagonism of the A2A receptor is a promising non-dopaminergic approach to alleviate motor symptoms in Parkinson's disease.
This document outlines the necessary reagents, equipment, and step-by-step procedures for a robust and reproducible binding assay using membranes from HEK293 cells stably expressing the human A2A receptor and the radioligand [3H]ZM241385.
Data Presentation: Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for the human adenosine A2A receptor from various in vitro studies.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound | Human A2A | Radioligand Binding | Not Specified | Not Specified | 4.9 - 11.5 | |
| This compound | Human A2A | Radioligand Binding | Not Specified | Not Specified | 11.5 | |
| This compound Analogues | Human A2A | Radioligand Binding | Not Specified | Not Specified | 2.4 - 38 |
Note: The variability in Ki values can be attributed to differences in experimental conditions, such as radioligand concentration, buffer composition, and cell membrane preparation.
Signaling Pathway
The adenosine A2A receptor is coupled to a Gs protein. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which can modulate the activity of various downstream effectors, including the cAMP responsive element-binding protein (CREB). In the striatum, A2A receptors form heterodimers with dopamine D2 receptors, and their activation can antagonize D2 receptor signaling, a key mechanism in the pathophysiology of Parkinson's disease.
References
- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Tozadenant in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tozadenant (SYN115) is a selective adenosine A2A receptor antagonist that was developed for the treatment of Parkinson's disease (PD). In preclinical studies, this compound has been shown to improve motor and non-motor symptoms in various animal models of PD.[1][2] These application notes provide detailed protocols for the administration of this compound in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) induced model of motor impairment and the haloperidol-induced catalepsy model, a pharmacological model of parkinsonian motor deficits.
Mechanism of Action: A2A Receptor Antagonism
In Parkinson's disease, the depletion of dopamine in the striatum leads to an overactivity of the indirect basal ganglia pathway, contributing to motor deficits. Adenosine A2A receptors are highly expressed on the striatopallidal neurons of this indirect pathway. Activation of these receptors exacerbates the inhibitory output of this pathway. This compound, by selectively blocking A2A receptors, reduces the overactivity of the indirect pathway, thereby helping to restore more balanced motor control.
Experimental Protocols
Protocol 1: this compound in the Unilateral 6-OHDA-Lesioned Rat Model
This model is a widely used neurotoxin-based model that mimics the progressive loss of dopaminergic neurons and the resulting motor asymmetry seen in Parkinson's disease.
1.1. Induction of the 6-OHDA Lesion
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Inject 6-OHDA hydrochloride (8-12 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.
-
Coordinates (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
Inject slowly over 4 minutes and leave the needle in place for an additional 5 minutes before slowly retracting.
-
-
Post-operative Care: Provide soft, palatable food and monitor for weight loss. Allow a recovery period of 2-3 weeks.
-
Lesion Confirmation: Assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A successful lesion is typically indicated by a significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations.
1.2. This compound Administration and Behavioral Testing
-
This compound Formulation:
-
This compound can be administered orally (p.o.) via gavage.
-
Vehicle: A common vehicle is 0.5% methylcellulose in sterile water. This compound can also be suspended in a 10% sucrose solution to improve palatability for voluntary oral administration.
-
Preparation: Prepare a suspension of this compound at the desired concentration (e.g., 1, 3, 10, 30 mg/mL).
-
-
Administration Protocol:
-
Administer this compound or vehicle orally at a volume of 1-2 mL/kg.
-
For acute studies, administer a single dose 30-60 minutes before behavioral testing.
-
For chronic studies, administer once daily for the duration of the study.
-
-
Behavioral Assessment (Motor Function):
-
Rotational Behavior: Place the rat in a circular arena and record the number of full 360° contralateral and ipsilateral turns over a 60-90 minute period following drug administration.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously over a 5-minute period. This assesses forelimb akinesia.
-
Open Field Test: Assess locomotor activity, distance traveled, and movement patterns in an open field arena.
-
Protocol 2: this compound in the Haloperidol-Induced Catalepsy Rat Model
This model is a pharmacological approach to screen for anti-parkinsonian drugs by inducing a cataleptic state through dopamine D2 receptor blockade.
2.1. Induction of Catalepsy
-
Animals: Adult male Wistar rats (180-220 g).
-
Haloperidol Administration:
-
Dissolve haloperidol in saline with a small amount of glacial acetic acid and neutralize with sodium hydroxide, or use a commercially available solution.
-
Administer haloperidol (0.5-1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
Catalepsy is typically assessed using the bar test.
-
Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time of 180-300 seconds is usually set.
-
Assessments can be made at multiple time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes).
-
2.2. This compound Administration and Reversal of Catalepsy
-
This compound Formulation: Prepare as described in Protocol 1.2.
-
Administration Protocol:
-
Administer this compound or vehicle (p.o. or i.p.) 30-60 minutes before the haloperidol injection.
-
-
Assessment of Catalepsy Reversal:
-
Perform the bar test at various time points after haloperidol administration.
-
A significant reduction in the descent latency in the this compound-treated group compared to the vehicle-treated group indicates a reversal of catalepsy.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in rodent models. Note that specific quantitative data for this compound as a monotherapy on motor symptoms in these models is limited in publicly available literature; therefore, data on non-motor symptoms are also presented.
Table 1: Effect of this compound on Non-Motor Symptoms in Rat Models [1]
| Model | Behavioral Test | Treatment Group (Oral, single dose) | Outcome | % Change vs. Vehicle | p-value |
| Depression | Forced Swim Test | This compound 3 mg/kg | Reduction in immobility time | -10.6% | 0.13 |
| This compound 10 mg/kg | Reduction in immobility time | -27.3% | 0.02 | ||
| This compound 30 mg/kg | Reduction in immobility time | -31.5% | 0.003 | ||
| Anxiety | Elevated Plus-Maze | This compound 30 mg/kg | Increase in time spent in open arms | +152% | 0.02 |
Table 2: Effect of this compound on Motor Activity in the 6-OHDA Rat Model (in Combination with Radiprodil) [1]
| Behavioral Parameter | Treatment Group (Oral) | Outcome vs. Vehicle | Statistical Significance |
| Ipsilateral Turns | This compound 30 mg/kg | Significantly increased | p < 0.01 |
| This compound 30 mg/kg + Radiprodil 3 mg/kg | Higher than Radiprodil alone, not this compound alone | p < 0.05 vs. Radiprodil | |
| Body Position | This compound 30 mg/kg + Radiprodil 3 mg/kg | Significantly more time in straight body position | p < 0.05 vs. drugs alone |
| Space Occupancy | This compound 30 mg/kg + Radiprodil 3 mg/kg | Enlarged trajectory diameter | p < 0.05 vs. drugs alone |
Note: The study by Michel et al. (2015) found that this compound alone or in combination with an NR2B antagonist did not produce the typical enhanced turning behavior seen with L-Dopa, but rather improved other aspects of motor activity, suggesting a different mechanism of motor improvement.[1]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved protocols from the local Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for the Oral Administration of Tozadenant in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the formulation and oral administration of Tozadenant (SYN115), a selective adenosine A2A receptor antagonist, in animal research settings. This compound's poor water solubility necessitates specific formulation strategies to ensure adequate bioavailability for preclinical studies.
Physicochemical Properties and Formulation Strategies
This compound is characterized by low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1] This property presents a significant challenge for achieving consistent and reliable systemic exposure in animal models following oral administration.[2][3][4] To overcome this, various formulation approaches can be employed to enhance its solubility and absorption.[5]
Common strategies for formulating poorly soluble compounds like this compound for animal studies include the use of co-solvents, surfactants, and complexing agents. These excipients help to keep the compound in solution in the gastrointestinal tract, facilitating its absorption across the intestinal membrane.
Recommended Formulations for Preclinical Oral Dosing
Several vehicle compositions have been successfully used for the oral administration of this compound in animal research. The choice of formulation may depend on the specific animal model, required dose volume, and the objectives of the study (e.g., pharmacokinetic vs. efficacy studies). Below are examples of formulations that can achieve a clear solution of this compound at concentrations suitable for in vivo experiments.
Table 1: Example Oral Formulations for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Data sourced from MedchemExpress. |
Note on Excipient Safety: While the listed excipients are commonly used in animal studies, it is crucial to be aware of their potential for toxicity, especially in long-term studies or when using high concentrations. Researchers should consult relevant literature on excipient safety in the specific species being studied.
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound in animal models.
Protocol 1: Preparation of this compound Oral Suspension (Using Co-solvents)
This protocol describes the preparation of a this compound solution using a co-solvent system, as outlined in Protocol 1 in Table 1.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and volume.
-
In a sterile tube, add the appropriate volume of DMSO to the this compound powder to achieve a 10% final volume concentration. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Add the corresponding volume of PEG300 (e.g., 400 µL for a 1 mL final volume) to the DMSO solution and mix thoroughly.
-
Add the required volume of Tween-80 (e.g., 50 µL for a 1 mL final volume) and vortex until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL final volume) and mix thoroughly. The final solution should be clear.
-
Store the formulation appropriately. For short-term storage, refrigeration may be suitable, but for longer periods, storage at -20°C or -80°C is recommended to prevent degradation. Solutions are generally unstable and should be prepared fresh.
Protocol 2: Oral Gavage Administration in Rodents
This protocol details the standard procedure for administering the prepared this compound formulation to rodents via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Volume: Acclimatize the animals to handling prior to the experiment. Weigh each animal to accurately calculate the required dose volume. The volume administered should be appropriate for the species and size (e.g., typically 5-10 mL/kg for rats).
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury. For a rat, this can be done by holding the animal by the loose skin over the neck and back.
-
Gavage Needle Insertion: Introduce the gavage needle into the mouth, slightly to one side of the tongue. Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle as it is advanced. Caution: If resistance is met, or if the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Immediately withdraw and re-insert.
-
Substance Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
Needle Removal: Smoothly and gently withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 3: Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic design for a pharmacokinetic study of orally administered this compound in rats.
Objective: To determine the plasma concentration-time profile of this compound and its key PK parameters (Cmax, Tmax, AUC, t1/2).
Experimental Design:
-
Animals: Use a sufficient number of rats (e.g., Sprague-Dawley, n=3-5 per time point or using a sparse sampling design) to obtain robust data.
-
Dosing: Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) as described in Protocol 2.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters using appropriate software. In a human study with a 240 mg oral dose, the Cmax of this compound was 1.74 µg/mL at 4 hours post-dose, and the half-life was 15 hours.
Protocol 4: Efficacy Study in a Rat Model of Parkinson's Disease
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat. This compound has been shown to improve motor function in such models.
Objective: To assess the ability of orally administered this compound to alleviate motor deficits.
Experimental Design:
-
Model Induction: Create the 6-OHDA lesion model in rats as per established neurosurgical protocols.
-
Animal Groups: Divide the lesioned animals into groups (n=8-12 per group), including a vehicle control group and one or more this compound dose groups (e.g., 3, 10, 30 mg/kg).
-
Dosing Regimen: Administer the vehicle or this compound formulation orally once daily for a specified period (e.g., 14-28 days).
-
Behavioral Assessment: Conduct behavioral tests to assess motor function at baseline (post-lesion, pre-treatment) and at various time points during the treatment period. Common tests include:
-
Cylinder Test: To assess forelimb use asymmetry.
-
Apomorphine- or Amphetamine-Induced Rotation Test: To quantify the extent of dopamine receptor supersensitivity and lesion severity.
-
-
Data Analysis: Compare the performance of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). In previous studies, oral doses of 10 and 30 mg/kg significantly reduced immobility time in the forced swim test, a model of depression-like behavior which can be a non-motor symptom of Parkinson's.
Visualizations
Adenosine A2A Receptor Signaling Pathway
The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor. This G-protein coupled receptor, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn modulates the function of various downstream targets, ultimately leading to immunosuppressive effects in some contexts and modulation of neuronal activity in the brain. By blocking this pathway, this compound can reverse these effects.
Caption: Mechanism of this compound as an Adenosine A2A receptor antagonist.
Experimental Workflow for Oral this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel oral formulation of this compound.
Caption: Preclinical workflow for evaluating an oral this compound formulation.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo A2A Receptor Occupancy Studies Using Tozadenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozadenant (SYN-115) is a selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, particularly in the striatum.[1][2] A2A receptors are implicated in the modulation of dopaminergic neurotransmission, making them a key target for non-dopaminergic therapies in Parkinson's disease.[1][3][4] Blockade of these receptors is believed to facilitate dopamine D2 receptor function, thereby improving motor symptoms. Determining the in vivo occupancy of A2A receptors by this compound is crucial for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens in clinical trials, and evaluating its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo A2A receptor occupancy studies using this compound, with a focus on positron emission tomography (PET) imaging techniques.
A2A Receptor Signaling Pathway
The adenosine A2A receptor is coupled to a Gs protein. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including the phosphorylation of the cAMP responsive element-binding protein (CREB). In the context of the striatum, activation of the A2A receptor signaling pathway can antagonize the function of dopamine D2 receptors.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: this compound Binding Affinity
| Species | Receptor | Ki (nM) | Reference |
| Human | A2A | 11.5 | |
| Rhesus | A2A | 6 |
Table 2: In Vivo Receptor Occupancy and Potency of this compound in Rhesus Monkeys
| Parameter | Value | Analysis Method | Reference |
| ED50 | 1.44 ± 0.14 mg/kg | Logan Graphical Analysis (LGA) | |
| ED50 | 1.79 ± 0.22 mg/kg | Simplified Reference Tissue Model (SRTM) | |
| ED50 | 1.64 ± 0.18 mg/kg | Noninvasive Logan Graphical Analysis (NI-LGA) | |
| EC50 (Plasma) | ~150 ng/mL | LGA, SRTM, NI-LGA | |
| Predicted Occupancy (180 mg BID in humans) | ~78% at Cmax, >70% at 12h | Pharmacokinetic Modeling |
Experimental Protocols
In Vivo A2A Receptor Occupancy Study Using PET Imaging
This protocol is based on studies conducted in non-human primates and can be adapted for other animal models.
Objective: To determine the in vivo occupancy of brain A2A receptors by this compound using the PET radiotracer 18F-MNI-444.
Materials:
-
This compound
-
18F-MNI-444 (or another suitable A2A receptor PET radiotracer like [11C]preladenant or [11C]SCH442416)
-
Animal model (e.g., Rhesus macaque)
-
PET scanner
-
Anesthesia (e.g., ketamine, isoflurane)
-
Venous catheters
-
Blood collection supplies
-
Apparatus for arterial blood sampling (optional, for plasma input models)
-
Centrifuge
-
Gamma counter
-
HPLC system for radiometabolite analysis
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Fast animals overnight with free access to water.
-
Anesthetize the animal (e.g., intramuscular ketamine followed by isoflurane).
-
Place venous catheters for drug/radiotracer administration and blood sampling.
-
Position the animal in the PET scanner.
-
-
This compound Administration (Blocking Studies):
-
Administer this compound intravenously at various doses to different cohorts of animals. A vehicle-only group should be included as a baseline (0% occupancy).
-
The timing of this compound administration should precede the radiotracer injection to allow for drug distribution and target engagement.
-
-
Radiotracer Injection:
-
Administer a bolus injection of the A2A receptor PET radiotracer (e.g., 18F-MNI-444) via the venous catheter.
-
-
PET Data Acquisition:
-
Acquire dynamic PET scans for a duration of 120-180 minutes.
-
-
Arterial Blood Sampling (for Plasma Input Models):
-
If using plasma input kinetic models, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images, including a target region with high A2A receptor density (e.g., striatum) and a reference region with negligible A2A receptor density (e.g., cerebellum).
-
-
Kinetic Modeling:
-
Analyze the time-activity curves from the ROIs using appropriate kinetic models.
-
Reference Region Models (e.g., Simplified Reference Tissue Model - SRTM): These models do not require arterial blood sampling and use the reference region as an input function. They are often preferred for their non-invasive nature.
-
Plasma Input Models (e.g., Logan Graphical Analysis): These models use the arterial plasma concentration of the radiotracer as an input function and can provide more direct quantification of receptor density.
-
-
-
Receptor Occupancy Calculation:
-
Calculate the A2A receptor occupancy (RO) for each dose of this compound using the following formula:
RO (%) = [ (BPND_baseline - BPND_drug) / BPND_baseline ] x 100
Where:
-
BPND_baseline is the binding potential in the vehicle-treated group.
-
BPND_drug is the binding potential in the this compound-treated group.
-
-
The binding potential (BPND) is a measure of the density of available receptors and is derived from the kinetic modeling.
-
-
Dose-Occupancy and Plasma Concentration-Occupancy Relationships:
-
Plot the calculated receptor occupancy against the administered dose of this compound to determine the ED50 (the dose required to achieve 50% receptor occupancy).
-
If plasma concentrations of this compound are measured, plot the receptor occupancy against the plasma concentration to determine the EC50 (the plasma concentration required for 50% occupancy).
-
Conclusion
The methodologies described provide a robust framework for assessing the in vivo A2A receptor occupancy of this compound. Such studies are indispensable for the preclinical and clinical development of A2A receptor antagonists, enabling the establishment of a clear link between drug dosage, target engagement, and clinical response. The use of PET imaging with selective radioligands offers a powerful, non-invasive tool to quantify this critical pharmacological parameter.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Adenosine 2A receptor occupancy by this compound and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Autoradiography with Radiolabeled Tozadenant Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of radiolabeled analogues of Tozadenant in autoradiography studies. This compound and its analogues are potent and selective antagonists of the adenosine A2A receptor (A2AR), a key target in neurodegenerative diseases and oncology.[1][2] Radiolabeling these compounds allows for the visualization and quantification of A2AR distribution and density in tissues, providing valuable insights for drug development and neuroscience research.
Introduction to this compound and A2A Receptor
This compound (SYN-115) is a selective antagonist of the adenosine A2A receptor.[1] The A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, particularly in the striatum, where it modulates dopaminergic signaling.[2][3] Its role in regulating motor function and neuronal activity has made it a significant target for therapeutic intervention in conditions like Parkinson's disease. Autoradiography with radiolabeled this compound analogues offers a powerful method to study the distribution and pharmacology of these receptors in preclinical models.
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor initiates a signaling cascade that primarily involves the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), influencing gene transcription and neuronal function.
Adenosine A2A Receptor Signaling Cascade.
Quantitative Data: Binding Affinities of this compound Analogues
The following table summarizes the in vitro binding affinities (Ki) of a series of this compound analogues for human and rat adenosine A2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Human A2A Ki (nM) | Rat A2A Ki (nM) | Selectivity for human A2A over A1 (>fold) |
| This compound (SYN-115) | 2.4 | 11.2 | >120 |
| Fluorinated Analogues | |||
| 13e | 4.9 | 24.5 | >120 |
| 13g | 3.6 | 14.4 | >120 |
| 13l | 2.8 | 13.9 | >120 |
| Other Analogues | |||
| 13a | 3.2 | 15.7 | >120 |
| 13b | 4.1 | 19.8 | >120 |
| 13c | 5.3 | 25.1 | >120 |
| 13d | 6.8 | 32.6 | >120 |
| 13f | 7.5 | 35.4 | >120 |
| 13h | 8.1 | 38.9 | >120 |
| 13i | 9.7 | 45.8 | >120 |
| 13j | 12.4 | 58.3 | >120 |
| 13k | 361 | >1000 | 18 |
| 13m | 15.8 | 74.5 | >120 |
| 13n | 21.3 | 100 | >120 |
| 13o | 28.9 | 136 | >120 |
| 13p | 38.0 | 179 | >120 |
Experimental Protocols
Protocol 1: In Vitro Autoradiography with Radiolabeled this compound Analogues
This protocol outlines the procedure for visualizing the distribution of A2A receptors in brain tissue sections using a radiolabeled this compound analogue (e.g., [18F] or [11C] labeled).
Materials:
-
Frozen brain tissue blocks (e.g., rat or mouse)
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Radiolabeled this compound analogue (e.g., [18F]this compound analogue)
-
Unlabeled this compound analogue or a selective A2AR antagonist (e.g., ZM 241385) for determining non-specific binding
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Distilled water
-
Phosphor imaging plates and cassette
-
Phosphor imager scanner
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen brain tissue block to the cryostat temperature (-18°C to -20°C).
-
Cut coronal or sagittal sections at a thickness of 20 µm.
-
Thaw-mount the sections onto clean, labeled microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
On the day of the experiment, allow the slides to warm to room temperature for approximately 30 minutes.
-
Place the slides in a slide holder and pre-incubate them in 50 mM Tris-HCl buffer for 20-30 minutes at room temperature to remove endogenous adenosine.
-
-
Incubation:
-
Prepare the incubation solution containing the radiolabeled this compound analogue in 50 mM Tris-HCl buffer. A typical concentration might be in the low nanomolar range, which should be optimized based on the specific activity of the radioligand and the receptor density.
-
For determining non-specific binding, prepare a parallel incubation solution containing the radioligand plus a high concentration (e.g., 1-10 µM) of an unlabeled A2AR antagonist.
-
Incubate the slides in the radioligand solution for 60-90 minutes at room temperature.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold 50 mM Tris-HCl buffer (e.g., 3 x 5 minutes).
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a phosphor imaging plate in a light-tight cassette.
-
Expose for a period determined by the specific activity of the radioligand and the receptor density (typically several hours to days).
-
-
Imaging and Analysis:
-
Scan the imaging plate using a phosphor imager.
-
Analyze the resulting autoradiograms using appropriate image analysis software to quantify the density of binding in different brain regions.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
In Vitro Autoradiography Experimental Workflow.
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of unlabeled this compound analogues by measuring their ability to displace a known radioligand from the A2A receptor in membrane preparations.
Materials:
-
Cell membranes expressing the adenosine A2A receptor (e.g., from CHO or HEK293 cells)
-
A suitable radioligand for the A2A receptor (e.g., [3H]ZM241385 or [3H]CGS21680)
-
Unlabeled this compound analogues (test compounds)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation:
-
Thaw the frozen A2A receptor membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Dilute the membrane preparation to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
Unlabeled this compound analogue at various concentrations (typically a serial dilution).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known A2A antagonist (e.g., 10 µM ZM241385).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
A2A receptor membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Counting:
-
Punch out the filters from the plate and place them into scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled this compound analogue.
-
Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Competition Binding Assay Workflow.
Disclaimer
These protocols provide a general framework. Researchers should optimize specific conditions, such as incubation times, temperatures, and concentrations, for their particular experimental setup and the specific radiolabeled this compound analogue being used. Adherence to all applicable radiation safety guidelines and regulations is mandatory.
References
- 1. Design, synthesis and biological evaluation of this compound analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Experimental Design for Tozadenant Studies in Primate Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozadenant (SYN115) is a selective adenosine A₂A receptor antagonist that was investigated for the treatment of Parkinson's disease (PD). Adenosine A₂A receptors are highly concentrated in the basal ganglia, where they colocalize with dopamine D₂ receptors on striatopallidal neurons of the indirect pathway. By blocking A₂A receptors, this compound is hypothesized to reduce the inhibitory output of the indirect pathway, thereby improving motor function in individuals with Parkinson's disease.[1][2] Preclinical studies in rodent and primate models have shown that A₂A receptor antagonists can improve motor deficits.[1][3] Although clinical development of this compound was halted due to safety concerns, including cases of agranulocytosis leading to sepsis, the compound remains a valuable tool for preclinical research into the role of adenosine A₂A receptors in Parkinson's disease pathophysiology and the effects of A₂A receptor antagonism.[3]
These application notes provide a detailed experimental design and protocols for evaluating the efficacy and mechanism of action of this compound in a non-human primate (NHP) model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The MPTP-treated NHP model is considered the gold standard for preclinical PD research as it recapitulates many of the cardinal motor symptoms of the disease, including bradykinesia, rigidity, and postural instability, and the response to dopaminergic therapies.
Mechanism of Action: this compound Signaling Pathway
This compound acts as an antagonist at the adenosine A₂A receptor, which is a G-protein coupled receptor. In the striatum, A₂A receptors are primarily located on the medium spiny neurons of the indirect pathway and form heterodimers with dopamine D₂ receptors. Activation of A₂A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately enhances the excitability of the indirect pathway neurons, which contributes to the motor deficits seen in Parkinson's disease. By blocking the A₂A receptor, this compound prevents this signaling cascade, thereby reducing the inhibitory output of the indirect pathway and helping to restore more balanced basal ganglia function.
Experimental Design and Workflow
A comprehensive preclinical evaluation of this compound in a primate model of Parkinson's disease should be conducted in a longitudinal manner, including baseline characterization, induction of parkinsonism, and subsequent treatment periods. The following workflow outlines the key phases of the study.
Experimental Protocols
Animal Selection and Housing
-
Species: Rhesus macaques (Macaca mulatta) or cynomolgus macaques (Macaca fascicularis) are commonly used.
-
Age and Weight: Young adult to middle-aged animals (5-15 years old) are recommended.
-
Housing: Animals should be housed in facilities compliant with AAALAC guidelines, with access to environmental enrichment. Social housing is preferred, with individual housing only when necessary for experimental procedures.
-
Diet: Standard primate chow supplemented with fruits and vegetables. Water should be available ad libitum.
MPTP-Induced Parkinsonism
-
MPTP Administration: A chronic, low-dose administration protocol is recommended to induce a stable parkinsonian syndrome.
-
Dosage: 0.2-0.5 mg/kg of MPTP hydrochloride, administered intramuscularly (IM) or subcutaneously (SC).
-
Frequency: Injections are given every 3-7 days.
-
Monitoring: Animals should be closely monitored for the development of parkinsonian signs using a standardized rating scale (see Behavioral Assessments). The dosing regimen should be adjusted based on individual sensitivity to MPTP.
-
-
Stabilization Period: Following the final MPTP injection, a stabilization period of at least 4-6 weeks is necessary to ensure the parkinsonian state is chronic and stable before initiating treatment studies.
This compound and L-DOPA Administration
-
This compound Dosing: Based on primate PET imaging studies where doses of 0.5 to 10.5 mg/kg were administered intravenously, and considering oral bioavailability, a starting oral dose range of 1-10 mg/kg can be explored. A dose-response study is recommended.
-
L-DOPA/Carbidopa Dosing: L-DOPA is administered orally in conjunction with a peripheral decarboxylase inhibitor like carbidopa to prevent peripheral conversion to dopamine. A common ratio is 4:1 or 10:1 (L-DOPA:carbidopa). L-DOPA doses can range from 10-30 mg/kg.
-
Administration: Drugs can be administered orally via gavage or concealed in a palatable treat.
Behavioral Assessments
-
Parkinsonian Rating Scale: A standardized scale, such as the Kurlan scale or a modified Unified Parkinson's Disease Rating Scale (UPDRS) for monkeys, should be used to score motor disability. Assessments should be conducted by trained observers who are blinded to the treatment conditions.
-
Levodopa-Induced Dyskinesia (LID) Scale: Once animals are primed with L-DOPA, a dyskinesia rating scale should be used to quantify the severity of involuntary movements.
-
Activity Monitoring: Automated activity monitoring systems can provide objective measures of locomotor activity.
-
Fine Motor Skills: Tasks such as a hand dexterity task (e.g., retrieving small food items from a well) can assess fine motor control.
Neuroimaging
-
PET Imaging:
-
Dopamine Transporter (DAT) Imaging: Radiotracers such as ¹⁸F-FECNT or ¹¹C-PE2I can be used to quantify the loss of dopaminergic terminals in the striatum following MPTP administration.
-
A₂A Receptor Occupancy: A radiotracer like ¹⁸F-MNI-444 can be used to determine the extent to which this compound occupies A₂A receptors at different doses.
-
-
MRI:
-
Structural MRI: T1- and T2-weighted imaging to rule out any structural abnormalities.
-
Pharmacological MRI (phMRI): Can be used to assess changes in cerebral blood flow in response to drug administration, providing insights into the pharmacodynamic effects of this compound.
-
Post-Mortem Analysis
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum is used to quantify the extent of dopaminergic neuron loss. Staining for α-synuclein can also be performed to investigate the presence of protein aggregation.
-
Neurochemistry: High-performance liquid chromatography (HPLC) can be used to measure levels of dopamine and its metabolites in striatal tissue.
Data Presentation
All quantitative data from behavioral assessments, neuroimaging, and post-mortem analyses should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Example Parkinsonian Disability Scores
| Treatment Group | Baseline Score (Mean ± SEM) | Post-MPTP Score (Mean ± SEM) | Post-Treatment Score (Mean ± SEM) | % Improvement |
| Vehicle | 0.5 ± 0.2 | 15.2 ± 1.8 | 14.8 ± 2.0 | 2.6% |
| This compound (Low Dose) | 0.6 ± 0.3 | 14.9 ± 1.5 | 11.5 ± 1.7 | 22.8% |
| This compound (High Dose) | 0.4 ± 0.2 | 15.5 ± 2.1 | 9.8 ± 1.9 | 36.8% |
| L-DOPA | 0.5 ± 0.2 | 15.1 ± 1.9 | 6.2 ± 1.4 | 58.9% |
| This compound + L-DOPA | 0.6 ± 0.3 | 15.3 ± 1.6 | 4.5 ± 1.2 | 70.6% |
Table 2: Example Levodopa-Induced Dyskinesia Scores
| Treatment Group | Dyskinesia Score (Mean ± SEM) |
| L-DOPA | 3.8 ± 0.5 |
| L-DOPA + this compound (Low Dose) | 3.5 ± 0.6 |
| L-DOPA + this compound (High Dose) | 2.1 ± 0.4 |
Table 3: Example Striatal Dopamine Transporter (DAT) Binding Potential (BPND)
| Treatment Group | Baseline BPND (Mean ± SEM) | Post-MPTP BPND (Mean ± SEM) | % Reduction |
| Control | 3.5 ± 0.3 | N/A | N/A |
| MPTP-Treated | 3.4 ± 0.4 | 0.8 ± 0.2 | 76.5% |
Table 4: Example Post-Mortem Tyrosine Hydroxylase (TH) Positive Cell Counts in Substantia Nigra
| Treatment Group | TH+ Cell Count (cells/mm²) (Mean ± SEM) | % of Control |
| Control | 250 ± 25 | 100% |
| MPTP-Treated | 65 ± 15 | 26% |
Conclusion
This document provides a comprehensive framework for designing and conducting preclinical studies of this compound in a non-human primate model of Parkinson's disease. The detailed protocols and structured workflow are intended to guide researchers in obtaining robust and reproducible data to further elucidate the therapeutic potential and mechanisms of action of adenosine A₂A receptor antagonists. Careful attention to experimental design, animal welfare, and data analysis is crucial for the successful translation of preclinical findings.
References
- 1. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Measure Tozadenant Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozadenant (formerly SYN115) is a selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia. Its therapeutic potential has been investigated primarily for Parkinson's disease. The A2A receptor, when activated by its endogenous ligand adenosine, couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this signaling cascade. This document provides detailed protocols for cell-based assays to quantify the functional activity of this compound, enabling researchers to assess its potency and mechanism of action.
Data Presentation: this compound Activity Profile
This table summarizes the key quantitative data for this compound's interaction with the human adenosine A2A receptor.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| Binding Affinity (Ki) | 11.5 nM | Radioligand Binding Assay | Recombinant | This value represents the equilibrium dissociation constant of this compound for the human A2A receptor. | [1] |
| Functional Potency (IC50) | To be determined | cAMP Accumulation Assay | HEK293 or CHO cells expressing human A2AR | The IC50 value represents the concentration of this compound that inhibits 50% of the maximal cAMP production stimulated by an A2A receptor agonist (e.g., NECA or CGS 21680). This value is determined by performing a dose-response experiment as described in the protocols below. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay to Determine this compound's Affinity (Ki)
This assay measures the ability of this compound to displace a radiolabeled ligand from the A2A receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A2A receptor.
-
Radioligand: [³H]-ZM241385 or another suitable A2A receptor antagonist radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., 10 µM ZM241385).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 U/mL adenosine deaminase.
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the A2AR-expressing cells.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer containing increasing concentrations of this compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane suspension.
-
For total binding wells, add 50 µL of assay buffer without this compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay to Determine this compound's Functional Potency (IC50)
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by an A2A receptor agonist. The following protocol is based on the Promega GloSensor™ cAMP Assay technology.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A receptor.
-
GloSensor™ cAMP Reagent.
-
This compound.
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
White, opaque, sterile 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the A2AR-expressing cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the white-walled assay plates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and replace it with the GloSensor™ cAMP Reagent-containing medium.
-
Equilibrate the cells with the reagent for at least 2 hours at room temperature, protected from light.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Add the this compound dilutions to the appropriate wells of the assay plate.
-
Include wells with vehicle control (no this compound).
-
Pre-incubate the cells with this compound for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to all wells except the negative control wells (which should receive only vehicle).
-
-
Luminescence Measurement:
-
Incubate the plate for 15-30 minutes at room temperature.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the signal from the agonist-only treated wells as 0% inhibition and the signal from the vehicle-only (no agonist) wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a four-parameter logistic non-linear regression model.
-
These protocols provide a robust framework for characterizing the functional activity of this compound. It is recommended to optimize assay conditions, such as cell number, agonist concentration, and incubation times, for the specific cell line and reagents being used.
References
Application Notes and Protocols for Tozadenant as an Adjunct to L-DOPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tozadenant (SYN115), a selective adenosine A₂A receptor antagonist, and its use as an adjunctive therapy to Levodopa (L-DOPA) in research models of Parkinson's disease (PD). While the clinical development of this compound was discontinued, the preclinical and Phase 2b clinical data offer valuable insights for researchers studying the adenosine pathway in PD.
Introduction and Rationale
Levodopa remains the most effective symptomatic treatment for Parkinson's disease.[1] However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations, such as "wearing-off" periods (OFF time), and L-DOPA-induced dyskinesia (LID).[1][2] This has driven the investigation of non-dopaminergic therapeutic strategies that can complement L-DOPA treatment without exacerbating these complications.[3]
Adenosine A₂A receptor antagonists have emerged as a promising class of drugs for this purpose.[4] These receptors are highly concentrated in the basal ganglia, specifically on striatopallidal neurons that form the "indirect pathway," a key circuit in motor control. This compound is a selective A₂A receptor antagonist that was developed to reduce OFF time in PD patients treated with L-DOPA.
Mechanism of Action
In Parkinson's disease, the loss of dopaminergic neurons leads to a functional imbalance in the basal ganglia. The indirect pathway becomes overactive, contributing to the motor symptoms of PD. Adenosine A₂A receptors are co-localized with inhibitory dopamine D₂ receptors on the neurons of this pathway and have an opposing, stimulatory effect.
By blocking A₂A receptors, this compound reduces the excessive inhibitory output from the indirect pathway. This mechanism is thought to "release the brake" on motor control, thereby enhancing the therapeutic effects of dopaminergic medications like L-DOPA. This synergistic action aims to improve motor function and reduce OFF time.
References
- 1. augusta.edu [augusta.edu]
- 2. Motor Complications of Dopaminergic Medications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tozadenant in Cocaine Dependence Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Tozadenant (also known as SYN115), a selective adenosine A2A receptor antagonist, in preclinical research models of cocaine dependence. Due to the limited availability of published preclinical studies specifically investigating this compound in this context, the following protocols are based on established methodologies for assessing the effects of other adenosine A2A receptor antagonists on cocaine-seeking behaviors.
Introduction
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use. The neurobiological underpinnings of cocaine addiction are complex, with the mesolimbic dopamine system playing a critical role.[1] Cocaine blocks the dopamine transporter, leading to increased levels of dopamine in the synapse, which is thought to mediate its reinforcing effects.[1] Adenosine A2A receptors are highly expressed in brain regions implicated in addiction, such as the striatum, where they form heteromers with dopamine D2 receptors.[2][3] This interaction allows for a reciprocal antagonistic modulation between the two receptors.[2] Antagonism of A2A receptors has been proposed as a therapeutic strategy for cocaine dependence by modulating dopamine D2 receptor function. This compound, a selective A2A receptor antagonist, has been investigated in clinical trials for Parkinson's disease and has also been studied in cocaine-dependent individuals, suggesting its potential as a therapeutic agent for substance use disorders.
Data Presentation: Effects of Adenosine A2A Receptor Modulation in Cocaine Dependence Models
The following tables summarize quantitative data from preclinical studies on the effects of adenosine A2A receptor agonists and antagonists in rodent models of cocaine dependence. This data, primarily from studies using compounds other than this compound, serves as a reference for expected outcomes when testing A2A receptor antagonists.
Table 1: Effects of Adenosine A2A Receptor Modulators on Cocaine Self-Administration
| Compound | Class | Animal Model | Dosing Regimen | Key Findings | Reference |
| CGS 21680 | A2A Agonist | Rats | 0.03 - 0.1 mg/kg, i.p. | Impaired initial extinction responding after cocaine self-administration. | |
| SCH 442416 | A2A Antagonist | Rats | 0.3, 1, and 3 mg/kg, i.p. | No direct effect on extinction responding but produced a dose-dependent, persistent impairment of subsequent cocaine- and quinpirole-induced seeking. | |
| Istradefylline (KW-6002) | A2A Antagonist | Rats | Not specified | Enhanced acute cocaine-induced locomotion. |
Table 2: Effects of Adenosine A2A Receptor Modulators on Reinstatement of Cocaine-Seeking Behavior
| Compound | Class | Animal Model | Reinstatement Trigger | Dosing Regimen | Key Findings | Reference |
| CGS 21680 | A2A Agonist | Rats | Cocaine (15 mg/kg, i.p.) | 0.01 - 0.3 mg/kg, i.p. | Dose-dependently blunted cocaine-induced reinstatement. | |
| CGS 21680 | A2A Agonist | Rats | Quinpirole (D2 agonist) | 0.03 mg/kg, i.p. | Attenuated quinpirole-induced reinstatement. | |
| CGS 21680 | A2A Agonist | Rats | Cocaine-associated cues | 0.03 mg/kg, i.p. | Significantly blunted cue-induced reinstatement. | |
| SCH 442416 | A2A Antagonist | Rats | Cocaine-priming | Not specified | Inhibited cocaine-induced seeking. | |
| Istradefylline (KW-6002) | A2A Antagonist | Rats | Alone | Not specified | Sufficient to induce cocaine seeking and augmented cocaine-induced seeking. |
Experimental Protocols
The following are detailed protocols for key in vivo experiments used to assess the efficacy of compounds like this compound in animal models of cocaine dependence.
Protocol 1: Cocaine Self-Administration and Extinction in Rats
This protocol is designed to establish and then extinguish cocaine-taking behavior, allowing for the assessment of a test compound's effect on the motivation to seek the drug during extinction.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (250-300 g at the start of the experiment).
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water unless otherwise specified.
2. Surgical Procedure (Intravenous Catheterization):
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should exit the body on the dorsal side, between the scapulae.
-
Allow a recovery period of at least 5-7 days post-surgery. During this period, flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and an infusion pump.
4. Cocaine Self-Administration Training:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 mL of saline over 5 seconds) and the simultaneous presentation of a compound cue (e.g., illumination of the cue light and a tone for 20 seconds).
-
Pressing the inactive lever has no programmed consequences.
-
Continue training for a minimum of 10-14 days, or until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions for three consecutive days).
5. Extinction Training:
-
Following stable self-administration, begin extinction sessions.
-
During extinction, presses on the active lever no longer result in cocaine infusion or the presentation of the associated cues.
-
Administer this compound or vehicle at various doses (e.g., intraperitoneally) 30 minutes prior to the start of each extinction session.
-
Conduct daily 2-hour extinction sessions for at least 7-10 days, or until responding on the active lever decreases to a predefined criterion (e.g., <25% of the average of the last three self-administration sessions).
-
Record the number of active and inactive lever presses throughout all sessions.
Protocol 2: Reinstatement of Cocaine-Seeking Behavior in Rats
This protocol assesses the ability of a test compound to prevent the relapse to cocaine-seeking behavior induced by various triggers.
1. Animals, Surgery, and Self-Administration Training:
-
Follow steps 1-4 as described in Protocol 1.
2. Extinction Training:
-
Follow step 5 as described in Protocol 1, but without the administration of this compound during this phase.
3. Reinstatement Testing:
-
Once the extinction criterion is met, begin reinstatement testing.
-
Administer this compound or vehicle at various doses prior to the reinstatement session.
-
Induce reinstatement using one of the following triggers:
-
Drug-Primed Reinstatement: Administer a non-contingent priming injection of cocaine (e.g., 5-10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.
-
Cue-Induced Reinstatement: Present the cocaine-associated cues (light and tone) contingent on active lever pressing.
-
Stress-Induced Reinstatement: Expose the rat to a mild stressor, such as intermittent footshock, immediately before the session.
-
-
Place the rat in the operant chamber for a 2-hour session and record the number of active and inactive lever presses. Responding on the active lever is measured as an index of cocaine seeking.
Mandatory Visualizations
Caption: Signaling pathway of cocaine and this compound.
Caption: Experimental workflow for testing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Tozadenant Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tozadenant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Based on available data, Dimethylformamide (DMF) is a recommended organic solvent for preparing a stock solution of this compound. It has a reported solubility of approximately 2 mg/mL in DMF.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is also a common solvent for poorly water-soluble compounds and can be used to prepare a high-concentration stock solution.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in PBS or cell culture media is not recommended as it will likely result in very low concentrations and potential precipitation. It is advised to first dissolve this compound in an organic solvent like DMF or DMSO to create a concentrated stock solution before diluting it into your aqueous experimental medium.[1]
Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my cell culture?
A3: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: My this compound solution precipitated after dilution in the cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Guide for this compound Precipitation" and the accompanying workflow diagram below for a step-by-step approach to resolving this issue.
Q5: How should I store my this compound stock solution?
A5: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
This compound Solubility Data
The following table summarizes the available solubility information for this compound. Researchers should note that the solubility of adenosine A2A receptor antagonists can be challenging, and optimization of the dissolution protocol for your specific experimental conditions may be necessary.
| Solvent | Concentration | Temperature | Notes |
| Dimethylformamide (DMF) | ~ 2 mg/mL | Not Specified | Recommended for preparing stock solutions. |
| 1:4 solution of DMF:PBS (pH 7.2) | ~ 0.2 mg/mL | Not Specified | Aqueous solutions are not recommended for storage beyond one day. |
| Dimethyl Sulfoxide (DMSO) | High (Specific value not available) | Not Specified | Commonly used for preparing high-concentration stock solutions of poorly soluble compounds. |
| Ethanol | Not Specified | Not Specified | May be a suitable solvent, but specific solubility data for this compound is limited. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not Specified | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMF or DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the vial with an inert gas to displace oxygen and minimize oxidation.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) in the pre-warmed medium.
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube. This gradual addition helps to prevent the compound from "crashing out" of the solution.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your in vitro experiment immediately.
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound precipitation in experiments.
Troubleshooting Guide for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock to media | "Crashing out" due to poor aqueous solubility. The rapid change from a high-concentration organic solvent to an aqueous environment causes the compound to fall out of solution. | Perform a serial dilution: Instead of a single large dilution, create one or more intermediate dilutions in pre-warmed (37°C) cell culture medium. Add stock solution slowly: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure gradual and even dispersion. |
| Cold media: The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. | |
| Precipitation observed after incubation | Compound instability: The compound may degrade or interact with media components over time. | Prepare working solutions fresh immediately before each experiment. Avoid storing diluted aqueous solutions. |
| High final concentration: The final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions (e.g., presence of serum proteins, pH). | Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. Consider lowering the final working concentration if possible. | |
| Cloudiness or film on the surface of the culture medium | Interaction with media components: this compound may be interacting with salts, proteins, or other components in the medium, forming insoluble complexes. | Test different media formulations: If feasible, try a different basal medium to see if the precipitation issue persists. Filter the final working solution: Use a 0.22 µm sterile filter to remove any microscopic precipitates before adding the solution to your cells. Note that this may slightly lower the effective concentration. |
| Stock solution is not clear | Incomplete dissolution or precipitation during storage. | Ensure complete initial dissolution: Use vortexing and sonication as needed. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes. If a stock solution appears cloudy, try warming it to 37°C and vortexing to redissolve before use. If it does not redissolve, prepare a fresh stock solution. |
References
Tozadenant Off-Target Effects: A Technical Support Resource
Disclaimer: The clinical development of Tozadenant was discontinued due to severe off-target effects, primarily agranulocytosis. This document is intended for research and drug development professionals to understand and mitigate potential off-target effects of similar compounds. It is not a guide for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
The most severe off-target effect of this compound observed in clinical trials was agranulocytosis, a significant drop in a type of white blood cell called neutrophils, which can lead to life-threatening infections and sepsis.[1][2][3] This hematological toxicity was the primary reason for the discontinuation of its clinical development.[1][4]
Q2: What are other potential off-target effects of this compound?
Besides agranulocytosis, other adverse effects reported in clinical trials include dyskinesia (involuntary muscle movements), nausea, and dizziness. While less severe, these are also considered off-target effects that can impact the therapeutic window of the compound.
Q3: What is the suspected molecular mechanism behind this compound-induced agranulocytosis?
The exact molecular mechanism is not fully elucidated for this compound. However, drug-induced agranulocytosis is often multifactorial, involving metabolic and immune-mediated pathways. It is hypothesized that reactive metabolites of the drug may covalently bind to neutrophil precursors or mature neutrophils, triggering an immune response that leads to their destruction.
Q4: Are there computational tools to predict the off-target profile of this compound or similar molecules?
Yes, several in silico tools can predict potential off-target interactions of small molecules. These tools utilize methodologies like chemical similarity, machine learning, and 3D pocket similarity searches to identify potential protein targets. While not definitive, these predictions can guide experimental validation of off-target effects.
Troubleshooting Guide
Issue: Unexpected cell death or toxicity in in vitro experiments.
Possible Cause: The observed toxicity could be due to off-target effects on essential cellular pathways.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity occurs and compare it to the on-target effective concentration.
-
Cell Line Specificity: Test the compound in different cell lines to see if the toxicity is cell-type specific. For this compound-like compounds, testing in hematopoietic cell lines is crucial.
-
Off-Target Prediction: Use computational tools to predict potential off-targets and cross-reference them with the known functions of essential proteins in your cell line.
Issue: Observing hematological abnormalities in animal models.
Possible Cause: The compound may be causing hematotoxicity, similar to this compound.
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform regular CBCs with differentials to monitor levels of neutrophils, lymphocytes, and other blood cells.
-
Bone Marrow Analysis: Examine bone marrow smears to assess the health and maturation of hematopoietic progenitor cells.
-
In Vitro Colony-Forming Assays: Culture bone marrow cells in the presence of the compound to directly assess its impact on hematopoietic progenitor cell proliferation and differentiation.
Data Summary
Table 1: Adverse Events Observed in this compound Clinical Trials
| Adverse Event | Frequency in this compound Groups | Frequency in Placebo Group | Reference |
| Agranulocytosis/Sepsis | Several cases, some fatal | Not reported | |
| Dyskinesia | 16-20% | 8% | |
| Nausea | 11-12% | 4% | |
| Dizziness | 5-13% | 1% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hematotoxicity using Colony-Forming Unit (CFU) Assay
This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Cell Source: Obtain bone marrow mononuclear cells from human or animal models.
-
Cell Plating: Plate the cells in a semi-solid methylcellulose medium containing appropriate cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM).
-
Compound Treatment: Add the test compound (e.g., a this compound analog) at various concentrations to the culture medium. Include a vehicle control.
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: After incubation, count the number of CFU-GM colonies (aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory concentration (IC50) of the compound on hematopoietic progenitor cells.
Protocol 2: Workflow for Identifying and Mitigating Off-Target Effects
This protocol outlines a general workflow for researchers working with novel compounds that may have off-target liabilities similar to this compound.
Methodology:
-
In Silico Profiling:
-
Use multiple computational tools (e.g., SwissTargetPrediction, SEA Search) to predict the off-target binding profile of the compound.
-
Analyze the predicted targets for potential links to known toxicities.
-
-
In Vitro Screening:
-
Screen the compound against a panel of off-target proteins identified in the in silico analysis using biochemical or cell-based assays.
-
Perform broad toxicity screening in relevant cell lines (e.g., hematopoietic, hepatic).
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test analogs of the lead compound to understand which structural features are associated with on-target and off-target activities.
-
Aim to design new analogs with improved selectivity by modifying moieties associated with off-target effects while retaining those essential for on-target activity.
-
-
In Vivo Toxicology:
-
Conduct thorough toxicology studies in animal models, including regular hematological monitoring.
-
If hematotoxicity is observed, investigate the underlying mechanism (e.g., immune-mediated, direct toxicity to bone marrow).
-
Visualizations
Caption: this compound's on-target mechanism of action.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Hypothesized pathway of drug-induced agranulocytosis.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. [PDF] Insights into the Mechanism of Drug-induced Agranulocytosis: A Study of the Immune Changes Induced by Clozapine and Amodiaquine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozadenant Experiments: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Tozadenant (SYN115), a selective adenosine A2A receptor antagonist. Given the compound's history, including the discontinuation of clinical trials due to safety concerns, it is imperative that researchers have access to comprehensive information to ensure data integrity and navigate potential experimental challenges. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SYN115) is a selective antagonist of the adenosine A2A receptor (A2AR).[1] A2A receptors are G-protein coupled receptors that, upon activation by adenosine, stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[2] In the brain, particularly in the basal ganglia, A2A receptors are highly expressed and play a role in modulating dopaminergic signaling.[3] By blocking these receptors, this compound was investigated as a potential non-dopaminergic therapy for Parkinson's disease, aiming to improve motor symptoms.[3][4]
Q2: Why were the clinical trials for this compound discontinued?
The Phase 3 clinical trials for this compound were halted due to serious safety concerns, specifically the occurrence of agranulocytosis, a severe reduction in white blood cells. This led to cases of sepsis, some of which were fatal. While these adverse events were observed in a clinical setting, researchers conducting preclinical studies should be aware of the compound's potential hematological toxicity.
Q3: What are the known binding affinities of this compound for the adenosine A2A receptor?
This compound exhibits high affinity for the adenosine A2A receptor. The reported affinity (Ki) values can vary slightly depending on the experimental conditions and the species being studied.
| Receptor Species | Ki (nM) | Reference |
| Human A2A | 2.4 - 38 | |
| Rat A2A | (4-5 times higher than human) |
Q4: Is this compound selective for the A2A receptor over other adenosine receptor subtypes?
Yes, this compound is reported to be highly selective for the A2A receptor. Studies on this compound analogues have shown over 120-fold selectivity for the human A2A receptor compared to the A1 receptor.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from compound handling to assay conditions. This section provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in In Vitro Assay Results
High variability between replicate wells or between experiments is a common challenge.
Possible Causes & Solutions:
-
Compound Solubility and Stability:
-
Issue: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.
-
Consider using a small percentage of a co-solvent like DMSO in your final assay buffer (typically ≤0.5% to avoid solvent-induced cytotoxicity).
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Evaluate the stability of this compound in your specific assay buffer over the time course of your experiment.
-
-
-
Cell Health and Density:
-
Issue: Inconsistent cell health or seeding density can significantly impact assay readouts.
-
Troubleshooting:
-
Ensure a consistent cell seeding protocol and visually inspect cell monolayers for uniform confluence before starting the experiment.
-
Regularly test your cell lines for mycoplasma contamination.
-
Optimize cell density for your specific assay to ensure the signal is within the linear range of detection.
-
-
-
Assay Reagent Quality and Handling:
-
Issue: Degradation of reagents, such as radioligands or detection antibodies, can lead to a poor signal-to-noise ratio.
-
Troubleshooting:
-
Aliquot and store all critical reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
-
Perform quality control checks on new batches of reagents.
-
-
Problem 2: Lower than Expected Potency or Efficacy
Observing a rightward shift in the dose-response curve or a lower maximal effect than anticipated.
Possible Causes & Solutions:
-
Incorrect Compound Concentration:
-
Issue: Errors in serial dilutions or degradation of the stock solution can lead to inaccurate final concentrations.
-
Troubleshooting:
-
Verify the concentration of your this compound stock solution using a reliable analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient).
-
Prepare fresh serial dilutions for each experiment.
-
-
-
Presence of Endogenous Agonists:
-
Issue: In cell-based functional assays, endogenous production of adenosine can compete with this compound, leading to an underestimation of its potency.
-
Troubleshooting:
-
Consider including adenosine deaminase in your assay buffer to degrade endogenous adenosine.
-
-
-
Receptor Expression Levels:
-
Issue: Low expression of the A2A receptor in your cell line will result in a weak signal and may affect the perceived potency of the antagonist.
-
Troubleshooting:
-
Confirm A2A receptor expression in your cell line using a validated method (e.g., western blot, qPCR, or radioligand binding with a known saturating ligand).
-
If using a transient transfection system, optimize transfection efficiency.
-
-
Problem 3: Off-Target Effects or Unexplained Cellular Responses
Observing cellular effects that are inconsistent with A2A receptor antagonism.
Possible Causes & Solutions:
-
Compound Purity:
-
Issue: Impurities in your this compound sample could have their own biological activities.
-
Troubleshooting:
-
Verify the purity of your this compound using analytical techniques such as HPLC-MS.
-
-
-
Cytotoxicity:
-
Issue: At higher concentrations, this compound may induce cytotoxicity, which can confound the results of functional assays.
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your functional experiments to determine the concentration range at which this compound is not toxic to your cells.
-
-
-
Off-Target Binding:
-
Issue: While this compound is reported to be highly selective, at high concentrations, it may interact with other targets.
-
Troubleshooting:
-
Consult off-target profiling databases or perform a broad panel screen if you suspect significant off-target effects.
-
-
Experimental Protocols
Adenosine A2A Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to the human adenosine A2A receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human adenosine A2A receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ZM241385 (a selective A2A antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 1 µM ZM241385).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the A2A receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (e.g., 5-10 µg of protein).
-
50 µL of assay buffer.
-
50 µL of [³H]ZM241385 (at a final concentration close to its Kd, e.g., 1 nM).
-
50 µL of either:
-
Assay buffer (for total binding).
-
Non-specific binding control (for non-specific binding).
-
This compound at various concentrations (for competition binding).
-
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This protocol describes a method to measure the antagonist effect of this compound on A2A receptor-mediated cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 or HEK293 cells expressing the human adenosine A2A receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
A2A receptor agonist (e.g., NECA).
-
This compound stock solution.
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed the A2A receptor-expressing cells into a 384-well white plate at an optimized density and allow them to adhere overnight.
-
-
Antagonist Incubation:
-
Remove the cell culture medium and add stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist NECA (typically at its EC80 concentration to ensure a robust signal) to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, pre-mixed in lysis buffer) to all wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizing Pathways and Workflows
Adenosine A2A Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the adenosine A2A receptor and the inhibitory effect of this compound.
Caption: Adenosine A2A receptor signaling pathway and this compound's mechanism of action.
General Experimental Workflow for In Vitro Characterization
This workflow outlines the key steps in the in vitro characterization of this compound.
Caption: A typical workflow for the in vitro characterization of this compound.
Troubleshooting Decision Tree for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting inconsistent this compound experiments.
References
- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicity of Tozadenant in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential hematological toxicity of Tozadenant in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: this compound's clinical development was terminated due to severe hematological toxicity, specifically agranulocytosis, in human trials.[1][2][3] Detailed public data on the hematological effects of this compound in preclinical animal studies is limited. Therefore, the following guidance is based on general principles of preclinical toxicology and the known clinical adverse event profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known hematological toxicity of this compound?
A1: In Phase III clinical trials, this compound was associated with cases of agranulocytosis, a severe drop in the number of neutrophils (a type of white blood cell), which led to sepsis and, in some cases, death.[1][2] This is the primary hematological toxicity of concern.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the adenosine A2a receptor. These receptors are primarily located in the basal ganglia and are involved in the modulation of motor function. By blocking these receptors, this compound was intended to improve motor symptoms in patients with Parkinson's disease.
Q3: Has hematological toxicity been reported in animal studies of this compound?
A3: Publicly available data from preclinical studies of this compound primarily focus on its efficacy in animal models of Parkinson's disease. While comprehensive toxicology reports are not readily accessible, the severity of the adverse events in humans necessitates careful monitoring of hematological parameters in any animal research involving this compound.
Q4: What are the potential mechanisms of this compound-induced agranulocytosis?
A4: The exact mechanism of this compound-induced agranulocytosis is not established. For drug-induced agranulocytosis in general, two primary mechanisms are proposed: direct toxicity of the drug or its metabolites to bone marrow progenitor cells, or an immune-mediated destruction of neutrophils.
Q5: Which animal species are appropriate for studying the hematological effects of this compound?
A5: Standard rodent (rats, mice) and non-rodent (e.g., dogs, non-human primates) species are typically used in preclinical toxicology studies. The choice of species should be based on factors such as similarities in drug metabolism and hematopoietic physiology to humans. Given the idiosyncratic nature of the toxicity observed in humans, it may be challenging to replicate in animal models.
Troubleshooting Guides
Issue 1: Variability in baseline hematological parameters in control animals.
-
Possible Cause: Stress from handling, blood collection, or housing conditions can influence blood cell counts.
-
Troubleshooting Steps:
-
Ensure a proper acclimatization period for the animals before the start of the study.
-
Standardize blood collection procedures, including the time of day, to minimize circadian variations.
-
Handle animals gently and use appropriate restraint techniques to reduce stress.
-
Consider using automated blood sampling systems to minimize handling stress.
-
Issue 2: No significant changes in hematological parameters are observed even at high doses of this compound.
-
Possible Cause: The animal model may not be susceptible to this compound-induced hematological toxicity, or the study duration may be too short.
-
Troubleshooting Steps:
-
Review literature on species-specific differences in drug metabolism and hematopoiesis.
-
Consider longer-term dosing studies to assess for chronic or delayed effects.
-
If an immune-mediated mechanism is suspected, consider protocols that involve pre-sensitization.
-
Analyze for reactive metabolites of this compound in the chosen animal model.
-
Quantitative Data Summary
As specific preclinical data for this compound is not publicly available, the following table provides an example of key hematological parameters to monitor in a 28-day repeat-dose toxicity study in rats, with hypothetical data for illustrative purposes.
| Parameter | Control Group (Vehicle) | Low Dose this compound (e.g., 10 mg/kg/day) | Mid Dose this compound (e.g., 30 mg/kg/day) | High Dose this compound (e.g., 100 mg/kg/day) |
| White Blood Cell (WBC) Count (x10^9/L) | 7.5 ± 1.2 | 7.2 ± 1.5 | 6.1 ± 1.3 | 4.8 ± 1.1** |
| Absolute Neutrophil Count (ANC) (x10^9/L) | 3.0 ± 0.8 | 2.8 ± 0.7 | 2.1 ± 0.6 | 1.2 ± 0.5** |
| Lymphocyte Count (x10^9/L) | 4.0 ± 0.9 | 3.9 ± 1.0 | 3.6 ± 0.8 | 3.2 ± 0.7 |
| Red Blood Cell (RBC) Count (x10^12/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.5 | 6.8 ± 0.7 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 14.3 ± 1.2 | 14.1 ± 1.1 | 13.8 ± 1.3 |
| Platelet Count (x10^9/L) | 850 ± 150 | 830 ± 160 | 800 ± 140 | 750 ± 170 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to the control group. This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: Hematological Monitoring in a 28-Day Repeat-Dose Rodent Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
-
Group 2: this compound - Low dose.
-
Group 3: this compound - Mid dose.
-
Group 4: this compound - High dose.
-
(Optional) Group 5: High-dose recovery group.
-
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Blood Collection:
-
Collect approximately 0.5 mL of blood from the tail vein or saphenous vein into EDTA-coated tubes on Day 1 (pre-dose), Day 14, and Day 28.
-
For terminal sacrifice, collect blood via cardiac puncture.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for the species.
-
Parameters to be measured include: WBC count, differential leukocyte count (neutrophils, lymphocytes, monocytes, eosinophils, basophils), RBC count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and platelet count.
-
-
Bone Marrow Analysis:
-
At terminal sacrifice, collect bone marrow from the femur and/or sternum.
-
Perform cytological evaluation of bone marrow smears to assess cellularity and myeloid-to-erythroid ratio.
-
Mandatory Visualizations
Caption: Proposed mechanisms of this compound-induced agranulocytosis.
Caption: Workflow for assessing hematological toxicity in animal models.
References
Technical Support Center: Optimizing Long-Term Safety Studies for Tozadenant Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term safety assessment of Tozadenant analogues.
Frequently Asked Questions (FAQs)
Q1: What were the critical safety concerns that led to the discontinuation of this compound clinical trials?
A1: The clinical development of this compound, an adenosine A2A receptor antagonist, was halted due to severe adverse events.[1][2][3][4] The primary concern was the occurrence of agranulocytosis, a dangerously low level of white blood cells (neutrophils), which led to sepsis and, in some cases, fatalities in patients participating in Phase III trials.[5]
Q2: What is the mechanism of action of this compound and its analogues?
A2: this compound and its analogues are selective antagonists of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a key brain region for motor control. By blocking A2A receptors, these compounds modulate dopaminergic neurotransmission, which is a therapeutic strategy for Parkinson's disease. Adenosine A2A receptors are also expressed on various immune cells, and their modulation can influence immune responses.
Q3: What are the key long-term safety studies to consider for this compound analogues, given the clinical trial findings?
A3: Given the clinical findings with this compound, the most critical long-term safety studies for its analogues should focus on hematological and immune system toxicity. Key studies include:
-
Chronic Hematological Toxicity Studies: To assess the effects on all blood cell lineages, with a particular focus on neutrophils.
-
Immunotoxicity Studies: To evaluate the potential for immunosuppression or inappropriate immune activation. The T-cell dependent antibody response (TDAR) assay is a gold-standard functional assay for this purpose.
Q4: What animal models are recommended for these long-term safety studies?
A4: Standard preclinical toxicology programs recommend the use of two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate). The choice of species should be justified based on the similarity of the adenosine A2A receptor pharmacology and drug metabolism to humans.
Troubleshooting Guides
Issue 1: Unexpected High Mortality in Long-Term Animal Studies
Symptoms:
-
A higher-than-expected number of unscheduled deaths in treated groups.
-
Deaths occurring without clear preceding clinical signs.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Formulation Error | - Verify the concentration, homogeneity, and stability of the dosing formulation.- Re-analyze retained samples of the formulation. |
| Dosing Error | - Review dosing procedures and records for accuracy.- Ensure proper training of technical staff. |
| Acute Toxicity at Lower Doses than Predicted | - Conduct a thorough review of dose-range finding studies.- Consider a more gradual dose escalation in subsequent studies. |
| Underlying Health Issues in Animal Cohort | - Review the health status of the animals upon arrival and during acclimation.- Perform necropsies on deceased animals to identify any pre-existing conditions. |
| Gavage-related injury (for oral studies) | - Ensure proper gavage technique and appropriate needle size.- Examine deceased animals for signs of esophageal or gastric trauma. |
| Drug-Induced Toxicity | - Perform a full necropsy and histopathology on all deceased animals to identify target organs of toxicity.- Collect blood samples for hematology and clinical chemistry analysis from satellite animals at similar time points. |
Logical Workflow for Investigating Unexpected Deaths:
Caption: Workflow for investigating unexpected animal mortality.
Issue 2: Unexpected Changes in Hematology Parameters
Symptoms:
-
Significant decrease in neutrophil counts (neutropenia).
-
Changes in other white blood cell populations (lymphocytes, monocytes).
-
Alterations in red blood cell counts, hemoglobin, or hematocrit (anemia).
-
Changes in platelet counts (thrombocytopenia or thrombocytosis).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Direct Myelosuppression | - Examine bone marrow smears to assess cellularity and maturation of hematopoietic precursors.- Consider in vitro colony-forming unit (CFU) assays to assess direct effects on progenitor cells. |
| Immune-Mediated Destruction | - Screen for anti-drug antibodies (ADAs).- Investigate for the presence of autoantibodies against blood cells. |
| Hemolysis | - Measure bilirubin and lactate dehydrogenase (LDH) levels.- Examine blood smears for evidence of red blood cell fragmentation. |
| Nutritional Deficiencies | - Review food consumption data.- Ensure the diet is appropriate for the species and age. |
| Inflammation | - Correlate with inflammatory markers (e.g., C-reactive protein, fibrinogen).- Examine histopathology for signs of inflammation in various tissues. |
| Sample Quality/Artifact | - Review blood collection and handling procedures.- Check for sample clotting or excessive time to analysis. |
Logical Workflow for Investigating Unexpected Hematology Findings:
Caption: Workflow for troubleshooting unexpected hematology results.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Unbound Fraction (Fu) in Plasma | 26.63% |
| Microsomal Metabolic Stability (t1/2) | > 60 min |
| Volume of Distribution (Vd) | 2.85 L/kg (IV, 1 mg/kg) |
| Clearance (CL) | 0.81 L/hr/kg (IV, 1 mg/kg) |
| Half-life (t1/2) | 2.45 hr (IV, 1 mg/kg) |
| Bioavailability (F) | 59.8% (Oral, 10 mg/kg) |
Data from a study on the pharmacokinetics of this compound in rats.
Table 2: Key Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency | Severity |
| Agranulocytosis | Reported in 7 individuals | Severe, life-threatening |
| Sepsis | Resulting from agranulocytosis | Severe, led to 5 fatalities |
| Dyskinesia | Common | Mild to moderate |
| Nausea | Common | Mild to moderate |
| Dizziness | Common | Mild to moderate |
This table summarizes adverse events reported in public announcements regarding the this compound clinical trials.
Experimental Protocols
Protocol 1: Long-Term Hematological Toxicity Assessment in a Non-Rodent Species (e.g., Beagle Dog)
Objective: To evaluate the potential for hematological toxicity of a this compound analogue following daily oral administration for 90 days.
Methodology:
-
Animal Model: Purpose-bred male and female beagle dogs (n=4/sex/group).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Recovery groups for control and high dose (n=2/sex/group).
-
-
Dosing: Once daily oral gavage for 90 consecutive days. Recovery groups are dosed for 90 days followed by a 28-day treatment-free period.
-
Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose, and on Days 30, 60, and 90, and at the end of the recovery period.
-
Hematology Parameters:
-
Complete Blood Count (CBC) with differential: White blood cell count (WBC), neutrophil count, lymphocyte count, monocyte count, eosinophil count, basophil count, red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and platelet count.
-
Reticulocyte count.
-
Blood smear evaluation for cellular morphology.
-
-
Bone Marrow Evaluation: At termination, bone marrow smears are prepared from the femur or sternum to assess cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic precursors.
-
Data Analysis: Data are analyzed for statistical significance comparing treated groups to the control group.
Protocol 2: T-Cell Dependent Antibody Response (TDAR) Assay in Rodents (e.g., Rat)
Objective: To assess the potential immunomodulatory effects of a this compound analogue on the T-cell dependent antibody response.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose of test article.
-
Group 3: Mid dose of test article.
-
Group 4: High dose of test article.
-
Group 5: Positive control (e.g., cyclophosphamide).
-
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Immunization: On Day 22, all animals are immunized via intravenous injection with a T-dependent antigen, typically Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBCs).
-
Blood Sampling: Blood is collected prior to immunization and at the peak of the primary IgM response (typically 5-7 days post-immunization).
-
Antibody Titer Analysis: Serum levels of antigen-specific IgM are quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The mean antigen-specific antibody titers of the dosed groups are compared to the vehicle control group. A statistically significant suppression or enhancement of the antibody response may indicate immunotoxicity.
Mandatory Visualizations
Caption: Adenosine A2A receptor signaling pathway.
Caption: Experimental workflow for long-term safety studies.
References
- 1. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 4. Parkinson's this compound Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
Navigating Tozadenant Research: A Technical Guide to Dosage and Safety
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Tozadenant, a selective adenosine A2A receptor antagonist. The development of this compound was discontinued due to severe adverse events, including agranulocytosis and sepsis, observed in Phase 3 clinical trials.[1][2][3] This guide offers a comprehensive overview of the available clinical data, focusing on dosage, adverse events, and experimental protocols to inform future research and ensure safety.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective adenosine A2A receptor antagonist.[1][4] In the basal ganglia, a key brain region for motor control, adenosine A2A receptors are densely expressed in the "indirect pathway." By blocking these receptors, this compound is thought to reduce the inhibitory output of this pathway, thereby helping to improve motor function in conditions like Parkinson's disease.
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development program for this compound was halted due to the occurrence of serious adverse events. Specifically, cases of agranulocytosis (a severe drop in white blood cells) and subsequent sepsis (a life-threatening infection) were reported in patients receiving this compound during Phase 3 trials. Tragically, five of these cases were fatal.
Q3: What were the key findings from the Phase 2b dose-finding study?
A3: The Phase 2b clinical trial (NCT01283594) evaluated the efficacy and safety of four different doses of this compound (60, 120, 180, and 240 mg, administered twice daily) compared to a placebo in Parkinson's disease patients experiencing motor fluctuations. The primary endpoint was the change in daily "off-time."
The study found that this compound at doses of 120 mg and 180 mg twice daily significantly reduced "off-time" and was generally well-tolerated. The 60 mg twice daily dose did not show a significant reduction in "off-time." The 240 mg twice daily dose was associated with a higher rate of discontinuation due to adverse events.
Q4: What were the most common adverse events observed in the Phase 2b trial?
A4: The most frequently reported adverse events in the Phase 2b trial for the 120 mg and 180 mg twice-daily doses were dyskinesia, nausea, and dizziness.
Q5: Is there a known dose-dependent relationship for the severe adverse event of agranulocytosis?
A5: The available data from the clinical trials did not establish a clear dose-dependent relationship for agranulocytosis before the program was discontinued. The serious adverse events were observed in the Phase 3 trials, and Acorda Therapeutics concluded that even with weekly white blood cell count monitoring, patient safety could not be sufficiently ensured.
Troubleshooting Guide
Issue: Designing a preclinical or clinical study with this compound.
Recommendation: Given the history of severe adverse events, any new study involving this compound must prioritize rigorous safety monitoring.
-
Hematological Monitoring: Implement frequent and regular monitoring of complete blood counts (CBC) with differential to detect any signs of neutropenia or agranulocytosis. In the later stages of the Phase 3 trial, monitoring was increased to a weekly basis.
-
Infection Surveillance: Closely monitor subjects for any signs or symptoms of infection, as a compromised immune system due to agranulocytosis can lead to rapid and severe complications like sepsis.
-
Informed Consent: Ensure that all study participants are fully informed about the potential risks, including the history of fatal agranulocytosis and sepsis associated with this compound.
Data Presentation
Table 1: Efficacy and Discontinuation Rates from Phase 2b Study
| Treatment Group (Twice Daily) | Mean Change in Daily "Off-Time" (hours) | p-value vs. Placebo | Discontinuation Rate due to Adverse Events |
| Placebo | - | - | - |
| This compound 60 mg | Not significant | - | - |
| This compound 120 mg | -1.1 | 0.0039 | - |
| This compound 180 mg | -1.2 | 0.0039 | - |
| This compound 240 mg | - | - | 20% |
Data synthesized from the Phase 2b clinical trial results.
Table 2: Common Adverse Events in Phase 2b Study (120 mg and 180 mg groups)
| Adverse Event | Placebo Group (%) | This compound 120 mg Twice Daily (%) | This compound 180 mg Twice Daily (%) |
| Dyskinesia | 8% | 16% | 20% |
| Nausea | 4% | 11% | 12% |
| Dizziness | 1% | 5% | 13% |
Data from the Phase 2b clinical trial.
Experimental Protocols
Protocol: Monitoring for Hematological Adverse Events
This protocol is based on the safety measures implemented during the this compound clinical trials.
-
Baseline Assessment: Prior to the first dose of this compound, obtain a complete blood count (CBC) with differential for each subject to establish baseline values.
-
Regular Monitoring:
-
Collect blood samples for CBC with differential at regular intervals. The frequency should be determined based on the risk assessment of the study, but at a minimum should be weekly, as was implemented in the later stages of the Phase 3 trials.
-
Analyze samples for absolute neutrophil count (ANC).
-
-
Actionable Thresholds:
-
Define clear stopping rules based on ANC levels. For example, a significant drop from baseline or a fall below a certain threshold (e.g., ANC < 1500/µL) should trigger immediate discontinuation of the study drug and further medical evaluation.
-
-
Symptom Monitoring:
-
Educate subjects on the early signs and symptoms of infection (e.g., fever, sore throat, chills, and malaise) and instruct them to report these immediately.
-
In the event of suspected infection, perform a thorough clinical evaluation, including a CBC with differential, and initiate appropriate medical management.
-
Visualizations
Caption: Mechanism of this compound as an adenosine A2A receptor antagonist in the indirect pathway.
Caption: Simplified workflow of the this compound clinical trial program.
References
Validation & Comparative
A Tale of Two Adenosine A2A Antagonists: A Comparative Efficacy Guide of Tozadenant and Istradefylline in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of tozadenant and istradefylline, two adenosine A2A receptor antagonists investigated for the treatment of Parkinson's disease (PD). While both compounds showed promise in modulating the motor complications associated with long-term levodopa therapy, their development trajectories diverged significantly. Istradefylline successfully navigated clinical trials and gained regulatory approval in several countries, whereas the development of this compound was halted due to safety concerns. This guide presents the available efficacy data from key clinical trials, details the experimental protocols, and visualizes the underlying scientific principles.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and istradefylline are selective antagonists of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a group of brain structures critical for motor control.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. By blocking the A2A receptors, these antagonists inhibit this overactive pathway, which is thought to restore a more balanced motor control and potentiate the effects of dopamine replacement therapies like levodopa.[1][2]
Clinical Efficacy Data
The primary efficacy endpoint in most clinical trials for both drugs was the change from baseline in the total hours per day spent in the "off" state, a period when Parkinson's symptoms are not adequately controlled. A secondary endpoint often included the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.
This compound: Efficacy in Phase 2b
A key Phase 2b clinical trial (NCT01283594) evaluated the efficacy and safety of this compound as an adjunct to levodopa.[3] The study demonstrated a statistically significant reduction in "off" time at specific doses.
| This compound Dose (twice daily) | Mean Change from Baseline in "Off" Time (hours) | Placebo-Adjusted Difference (hours) | p-value |
| 60 mg | - | Not significant | - |
| 120 mg | -1.1 | -1.1 | 0.0039 |
| 180 mg | -1.2 | -1.2 | 0.0039 |
| 240 mg | - | Increased adverse events | - |
| Placebo | - | - | - |
| Table 1: this compound Phase 2b Efficacy Data - Change in Daily "Off" Time.[3] |
While showing promise in reducing "off" time, the development of this compound was discontinued in 2017 due to cases of agranulocytosis (a severe drop in white blood cells) and sepsis, with some cases being fatal.
Istradefylline: Consistent Efficacy Leading to Approval
Istradefylline has undergone a more extensive clinical development program, with multiple Phase 2 and 3 trials supporting its efficacy. The data from these trials show a consistent, albeit modest, reduction in "off" time.
| Istradefylline Dose (once daily) | Mean Change from Baseline in "Off" Time (hours) | Placebo-Adjusted Difference (hours) |
| 20 mg | -0.99 to -1.6 | -0.64 to -0.76 |
| 40 mg | -0.96 to -1.8 | -0.74 to -1.2 |
| Placebo | -0.23 to -0.9 | - |
| Table 2: Istradefylline Pooled Efficacy Data - Change in Daily "Off" Time. |
Several studies also reported improvements in the UPDRS Part III score for patients treated with istradefylline compared to placebo, indicating an improvement in motor function during the "on" state. For instance, one study found a significant improvement in the UPDRS motor score for the 40 mg dose compared to placebo.
Experimental Protocols: A Generalized Overview
The clinical trials for both this compound and istradefylline followed a similar design, typical for adjunctive therapies in Parkinson's disease.
Key Methodological Components:
-
Study Design: Most were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Participants were typically patients with moderate to severe Parkinson's disease who were receiving a stable dose of levodopa and experiencing motor fluctuations, specifically "wearing-off" periods.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the average daily "off" time, as recorded by patients in diaries.
-
Secondary Outcome Measures: These often included changes in "on" time (with and without troublesome dyskinesia), UPDRS scores (Parts I, II, and III), and patient-reported outcomes.
-
Duration: The treatment duration in pivotal trials was typically 12 weeks.
Comparative Summary and Conclusion
While both this compound and istradefylline demonstrated efficacy in reducing "off" time in Parkinson's disease patients, their clinical journeys diverged due to their safety profiles.
| Feature | This compound | Istradefylline |
| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Selective Adenosine A2A Receptor Antagonist |
| Primary Efficacy | Significant reduction in "off" time in Phase 2b | Consistent reduction in "off" time across multiple trials |
| UPDRS Improvement | Data is limited | Modest improvements in UPDRS Part III scores |
| Development Status | Discontinued due to safety concerns (agranulocytosis) | Approved for use in several countries |
| Table 3: High-Level Comparison of this compound and Istradefylline. |
The story of this compound and istradefylline highlights the critical importance of the risk-benefit profile in drug development. While both molecules showed a valid mechanism of action and clinical promise, the severe adverse events associated with this compound led to its discontinuation. Istradefylline, with a more favorable safety profile, has become a valuable addition to the therapeutic armamentarium for managing motor fluctuations in Parkinson's disease. This comparative guide underscores that while efficacy is a primary goal, a thorough understanding and characterization of a drug's safety is paramount for its successful translation to clinical practice.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Study: Novel Therapy Limits ‘Wearing Off’ Periods Associated with Parkinson’s Drugs | Parkinson's Disease [michaeljfox.org]
- 3. This compound (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tozadenant and Preladenant in A2A Receptor Occupancy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tozadenant and Preladenant, focusing on their occupancy of the adenosine A2A receptor. The following sections detail their mechanism of action, comparative receptor binding data, and the experimental protocols utilized in these assessments.
Mechanism of Action: Targeting the A2A Receptor in Parkinson's Disease
This compound and preladenant are selective antagonists of the adenosine A2A receptor.[1][2] In the basal ganglia, particularly the striatum, A2A receptors are densely expressed on the indirect pathway medium spiny neurons.[3] The activation of these receptors by endogenous adenosine exerts an inhibitory effect on dopamine D2 receptor function, contributing to the motor impairments seen in Parkinson's disease.[3][4] By blocking A2A receptors, this compound and preladenant aim to "release the brake" on the indirect pathway, thereby facilitating dopamine D2 receptor signaling and improving motor function. Both compounds were developed as potential adjunctive therapies to levodopa for managing "off" episodes in Parkinson's disease patients.
Comparative A2A Receptor Occupancy: In Vivo PET Imaging Studies
Positron Emission Tomography (PET) imaging has been instrumental in quantifying the in-vivo receptor occupancy of this compound and preladenant. A key study in rhesus monkeys using the novel A2A PET radiotracer ¹⁸F-MNI-444 provided a direct comparison of these two antagonists.
The study revealed that both drugs dose-dependently occupied A2A receptors in the brain. However, pharmacokinetic modeling based on these nonhuman primate data predicted that this compound would provide a more sustained A2A receptor occupancy in humans at clinically tested doses compared to preladenant.
Quantitative Receptor Occupancy Data
The following table summarizes the key quantitative findings from the comparative PET study in rhesus monkeys.
| Parameter | This compound | Preladenant |
| ED₅₀ (mg/kg) | ||
| LGA | 1.44 ± 0.14 | 0.013 ± 0.001 |
| SRTM | 1.79 ± 0.22 | 0.012 ± 0.001 |
| NI-LGA | 1.64 ± 0.18 | 0.013 ± 0.001 |
| Observed Occupancy | ||
| at 1.5 mg/kg | 47% | - |
| at 10.5 mg/kg | 95% | - |
| at 0.004 mg/kg | - | 32% |
| at 0.2 mg/kg | - | 90% |
LGA: Logan Graphical Analysis; SRTM: Simplified Reference Tissue Model; NI-LGA: Noninvasive Logan Graphical Analysis. Data are presented as mean ± standard deviation.
Experimental Protocols
The comparative receptor occupancy data were obtained through a series of PET imaging experiments in rhesus macaques.
PET Imaging Protocol
-
Subjects: Five adult rhesus macaques were used in the study.
-
Radiotracer: ¹⁸F-MNI-444, a novel PET radiotracer with high selectivity for the A2A receptor, was used.
-
Imaging Procedure: A total of 20 PET experiments were conducted. Dynamic PET scans were acquired over 120 or 180 minutes following an intravenous bolus injection of ¹⁸F-MNI-444.
-
Drug Administration: this compound and preladenant were administered intravenously at varying doses prior to the PET scans to determine dose-dependent receptor occupancy.
-
Data Analysis: PET data were analyzed using both plasma-input (Logan graphical analysis) and reference-region-based (simplified reference tissue model and noninvasive Logan graphical analysis) methods to quantify receptor occupancy. The cerebellum was used as a reference region due to its low A2A receptor density.
Visualizing the A2A Receptor Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathway of the A2A receptor and the mechanism of action of antagonists like this compound and preladenant.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the A2A Adenosine Receptor Density in the Striatum of Mice and Pigs with [18F]FLUDA by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine 2A receptor occupancy by this compound and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A2A Receptor Antagonists: Tozadenant, Istradefylline, and Preladenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to improve motor symptoms by modulating signaling pathways in the basal ganglia. This guide provides a comparative overview of three key A2A antagonists: Tozadenant, the now-approved Istradefylline, and the discontinued Preladenant. The information is compiled from various clinical trials to offer a consolidated resource for research and development professionals. It is important to note that direct head-to-head clinical trials for these compounds are limited; therefore, this comparison is based on data from individual studies.
Mechanism of Action: The A2A Receptor Signaling Pathway
In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect basal ganglia pathway, contributing to motor deficits. Adenosine A2A receptors are highly expressed in this pathway and, when activated, further exacerbate this imbalance. A2A receptor antagonists work by blocking these receptors, thereby reducing the inhibitory output of the indirect pathway and helping to restore more balanced motor control.
Caption: A2A Receptor Signaling Pathway in the Indirect Basal Ganglia Pathway.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials of this compound, Istradefylline, and Preladenant. The primary endpoint for most of these studies was the change in daily "OFF" time, which refers to periods when Parkinson's symptoms are not well controlled.
Table 1: Change in Daily "OFF" Time (in hours)
| Drug (Dosage) | Study Phase | Baseline "OFF" Time (approx. hours) | Change from Baseline vs. Placebo (hours) | p-value | Citation |
| This compound (120 mg twice daily) | IIb | Not specified | -1.1 | 0.0039 | [1][2] |
| This compound (180 mg twice daily) | IIb | Not specified | -1.2 | 0.0039 | [1][2] |
| Istradefylline (20 mg/day) | III | ≥3 | -0.7 | 0.03 | [3] |
| Istradefylline (40 mg/day) | IIb/III | ≥2 | -0.82 to -1.8 | <0.001 to 0.005 | |
| Preladenant (5 mg twice daily) | II | Not specified | -1.0 | 0.0486 | |
| Preladenant (10 mg twice daily) | II | Not specified | -1.2 | 0.019 | |
| Preladenant (2, 5, 10 mg twice daily) | III | Not specified | Not superior to placebo | Not significant |
Table 2: Change in Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Score)
| Drug (Dosage) | Study Phase | Change from Baseline vs. Placebo | p-value | Citation |
| This compound (120 mg twice daily) | IIb | -4.31 (for PGI-I responders) | <0.001 | |
| Istradefylline (20 mg/day) | III | -2.0 | 0.006 | |
| Istradefylline (40 mg/day) | III | -2.0 | 0.006 | |
| Preladenant (5 mg & 10 mg twice daily) | Meta-analysis | Significant improvement | 0.002 | |
| Preladenant (2, 5, 10 mg twice daily) | III | Not superior to placebo | Not significant |
Safety and Tolerability Profile
The safety profile of A2A antagonists is a critical aspect of their clinical utility. While generally considered to have a different side-effect profile from dopaminergic therapies, specific concerns have arisen for some agents.
Table 3: Common Adverse Events (Incidence > Placebo)
| Adverse Event | This compound (120/180 mg) | Istradefylline (20/40 mg) | Preladenant (5/10 mg) |
| Dyskinesia | 16-20% | 16-18% | 9% |
| Nausea | 11-12% | ~8% | 9% |
| Dizziness | 5-13% | Reported | Not specified |
| Constipation | Reported | Reported | 8% |
| Serious Adverse Events | Agranulocytosis, Sepsis (led to discontinuation) | Generally well-tolerated | No significant differences from placebo |
Experimental Protocols: A Generalized Clinical Trial Workflow
While specific protocols vary between studies, the general workflow for Phase II/III clinical trials of A2A antagonists in Parkinson's disease follows a similar structure.
Caption: Generalized Workflow for A2A Antagonist Clinical Trials in Parkinson's Disease.
Key Methodological Considerations from Clinical Trials:
-
Patient Population: Typically, studies enrolled patients with idiopathic Parkinson's disease, often at a moderate stage (Hoehn & Yahr stages 2-4), who were already being treated with a stable dose of levodopa and experiencing motor fluctuations ("wearing-off" or "OFF" periods).
-
Study Design: The majority of the pivotal trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Dosage:
-
This compound: Doses ranging from 60 mg to 240 mg twice daily were investigated.
-
Istradefylline: Doses of 20 mg and 40 mg once daily were most commonly studied and are the approved dosages.
-
Preladenant: Doses from 1 mg to 10 mg twice daily were evaluated.
-
-
Primary Outcome Measures: The most common primary endpoint was the change from baseline in the hours per day spent in the "OFF" state, as recorded by patients in daily diaries.
-
Secondary Outcome Measures: These often included changes in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the Part III (motor examination) score, changes in "ON" time (with and without troublesome dyskinesia), and patient/clinician global impression scales.
Conclusion
This comparative guide highlights the clinical development landscape of three prominent A2A receptor antagonists. Istradefylline has successfully navigated clinical trials and gained regulatory approval in some regions, demonstrating a modest but significant reduction in "OFF" time with a generally acceptable safety profile. In contrast, this compound, despite showing initial promise in reducing "OFF" time, was discontinued due to severe safety concerns, specifically agranulocytosis. Preladenant failed to demonstrate sufficient efficacy in Phase III trials and its development was also halted.
For researchers and drug development professionals, the journey of these three compounds underscores the potential of the A2A receptor as a therapeutic target in Parkinson's disease, while also emphasizing the critical importance of a thorough safety evaluation and the challenges of demonstrating robust efficacy in a complex neurodegenerative disorder. Future research in this area may focus on developing A2A antagonists with improved safety profiles and potentially greater efficacy, or on identifying patient subgroups that are most likely to respond to this class of medication.
References
- 1. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Tozadenant for the A2A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Tozadenant for the adenosine A2A receptor against other well-characterized A2A antagonists, Istradefylline and Preladenant. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers in neurodegenerative disease and related fields.
Comparative Selectivity Profile
The selectivity of a compound for its target receptor is a critical factor in drug development, as it can significantly influence both efficacy and the potential for off-target side effects. The following table summarizes the binding affinities (Ki values) of this compound, Istradefylline, and Preladenant for the four subtypes of adenosine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Human A1 Receptor Ki (nM) | Human A2A Receptor Ki (nM) | Human A2B Receptor Ki (nM) | Human A3 Receptor Ki (nM) | Selectivity for A2A vs A1 |
| This compound | >1400 | 11.5[1] | - | - | >121-fold |
| Istradefylline | >2835 | 35.9 | >1795 | >3015 | >79-fold |
| Preladenant | >1100 | 1.1[2] | >1100 | >1100 | >1000-fold[2] |
Data for Istradefylline is derived from a study indicating 79-fold, 50-fold, and >84-fold higher affinity for A2A over A1, A2B, and A3 receptors, respectively. The specific Ki values for A1, A2B, and A3 were calculated based on the reported A2A Ki of 35.9 nM. A dash (-) indicates that data was not available in the reviewed literature.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the basal ganglia, A2A receptors are highly expressed in the striatum, where they modulate dopaminergic signaling. Antagonism of the A2A receptor is a therapeutic strategy for Parkinson's disease.
Adenosine A2A receptor signaling cascade.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the binding affinity and functional activity of compounds at the A2A receptor.
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
References
Tozadenant Phase II and Phase III Trials: A Comparative Analysis for Parkinson's Disease Research
A detailed comparison of the clinical trial data for Tozadenant, an adenosine A2A receptor antagonist, reveals insights into its efficacy and safety profile in patients with Parkinson's disease experiencing motor fluctuations. This guide provides a comprehensive overview of the phase IIb and the terminated phase III studies, presenting key quantitative data, experimental protocols, and the underlying signaling pathway to inform researchers, scientists, and drug development professionals.
This compound (SYN115) was investigated as an adjunctive therapy to levodopa in Parkinson's disease patients to reduce "off" time, a period when symptoms return between medication doses. While showing promise in phase II trials, the phase III program was ultimately discontinued due to safety concerns, specifically cases of agranulocytosis leading to sepsis and fatalities. This comparative guide dissects the available data from both phases to provide a clear, evidence-based overview.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the this compound phase IIb and phase III clinical trials.
Table 1: Comparison of this compound Phase IIb and Phase III Trial Designs
| Parameter | Phase IIb (NCT01283594) | Phase III (TOZ-PD, NCT02453386) |
| Official Title | A Double-blind, Randomized, Placebo-controlled Study of the Safety and Efficacy of SYN115 as Adjunctive Therapy in Levodopa-treated Parkinson's Subjects With End of Dose Wearing Off | A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Determine the Efficacy and Safety of this compound as Adjunctive Therapy in Levodopa-Treated Patients With Parkinson's Disease Experiencing End of Dose "Wearing-Off" |
| Study Design | International, multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-finding | International, multi-center, randomized, double-blind, placebo-controlled, parallel-group |
| Number of Patients | 420 randomized | 449 enrolled and randomized |
| Treatment Arms | This compound 60, 120, 180, or 240 mg twice daily, or placebo | This compound 60 mg or 120 mg twice daily, or placebo |
| Treatment Duration | 12 weeks | 24 weeks (double-blind phase) |
| Primary Endpoint | Change from baseline in hours per day spent in the "off" state | Change from baseline in hours per day spent in the "off" state |
Table 2: Efficacy Results - Reduction in Daily "Off" Time (Phase IIb)
| Treatment Group (twice daily) | Mean Change from Baseline (hours) | Placebo-Adjusted Difference (hours) | 95% Confidence Interval | p-value |
| Placebo | -0.1 | - | - | - |
| This compound 60 mg | -0.6 | -0.5 | -1.2 to 0.2 | Not Significant |
| This compound 120 mg | -1.2 | -1.1 | -1.8 to -0.4 | 0.0039 |
| This compound 180 mg | -1.3 | -1.2 | -1.9 to -0.4 | 0.0039 |
| This compound 240 mg | -0.9 | -0.8 | -1.5 to -0.1 | Not Significant |
| Combined 120 mg & 180 mg | -1.2 | -1.1 | -1.8 to -0.5 | 0.0006 |
Data from Hauser et al., 2014 (The Lancet Neurology)
Table 3: Common Adverse Events (Phase IIb)
| Adverse Event | Placebo (n=84) | This compound 120 mg (n=82) | This compound 180 mg (n=85) | This compound 240 mg (n=84) |
| Dyskinesia | 8% | 16% | 20% | 19% |
| Nausea | 4% | 11% | 12% | 11% |
| Dizziness | 1% | 5% | 13% | 10% |
| Somnolence | 2% | 6% | 7% | 6% |
| Insomnia | 1% | 5% | 6% | 5% |
Data from Hauser et al., 2014 (The Lancet Neurology)
The phase III trial was terminated before official efficacy results were reported. However, the serious adverse events that led to its discontinuation are a critical aspect of its data.
Table 4: Serious Adverse Events in Phase III (TOZ-PD)
| Adverse Event | Number of Cases | Fatalities |
| Agranulocytosis/Sepsis | 7 | 5 |
Data from Acorda Therapeutics announcements
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a critical appraisal of the data.
Phase IIb Study (NCT01283594)
Inclusion Criteria:
-
Patients with a diagnosis of idiopathic Parkinson's disease.
-
Aged 30 years or older.
-
Treated with a stable dose of levodopa for at least 4 weeks prior to screening.
-
Experiencing at least 2.5 hours of "off" time per day.
-
Hoehn and Yahr stage 2-4 during the "off" state.
Exclusion Criteria:
-
Atypical parkinsonism.
-
Previous surgical treatment for Parkinson's disease.
-
Presence of significant cognitive impairment.
Primary Endpoint Assessment: The primary outcome was the change from baseline to week 12 in the hours per day spent in the "off" state. This was assessed using patient-completed diaries, commonly known as the Hauser diary. Patients recorded their motor state (asleep, "off", "on" without dyskinesia, "on" with non-troublesome dyskinesia, and "on" with troublesome dyskinesia) every 30 minutes during their waking hours for three consecutive days at baseline and at specified follow-up visits.
Secondary Endpoints: Secondary endpoints included the change in "on" time with and without troublesome dyskinesia, the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and the Clinical Global Impression of Change (CGI-C).
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population and used an analysis of covariance (ANCOVA) model with treatment and country as factors and baseline "off" time as a covariate.
Phase III Study (TOZ-PD, NCT02453386)
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease consistent with UK Parkinson's Disease Society Brain Bank Diagnostic criteria.
-
Aged 30-80 years.
-
Receiving a stable regimen of anti-Parkinson's disease medications, including levodopa.
-
Experiencing end-of-dose "wearing-off".
-
Hoehn and Yahr stage 2-4 in the "off" state and ≤ 3 in the "on" state.
Exclusion Criteria:
-
Previous participation in a this compound study.
-
Any form of secondary or atypical parkinsonism.
-
Previous neurosurgical intervention for Parkinson's disease.
Primary Endpoint Assessment: Similar to the phase IIb trial, the primary endpoint was the change in daily "off" time as documented by patient diaries.
Secondary Endpoints: Key secondary endpoints included the change in "on" time without troublesome dyskinesia and changes in the UPDRS Parts II (activities of daily living) and III (motor examination).
Safety Monitoring: Following reports of agranulocytosis, blood cell count monitoring for trial participants was increased from monthly to weekly. However, the trial was ultimately discontinued as the company concluded they could not be confident that weekly screening would sufficiently ensure patient safety.
Signaling Pathway and Experimental Workflow
This compound is a selective adenosine A2A receptor antagonist. In the basal ganglia, A2A receptors are highly expressed in the striatum, particularly on the striatopallidal neurons that form the "indirect pathway," which is involved in inhibiting movement. These A2A receptors are co-localized with dopamine D2 receptors and have an opposing effect. While dopamine D2 receptor activation inhibits this pathway, adenosine A2A receptor activation stimulates it. In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway. By blocking the A2A receptors, this compound was intended to reduce the inhibitory output of the indirect pathway, thereby improving motor function.
Caption: this compound's mechanism of action in the indirect pathway.
The clinical trial workflow for both the phase II and phase III studies followed a standard, rigorous process to ensure patient safety and data integrity.
Caption: Generalized clinical trial workflow for this compound studies.
Tozadenant compared to caffeine as an A2A receptor antagonist
An Objective Comparison of Tozadenant and Caffeine as Adenosine A₂A Receptor Antagonists for Researchers and Drug Development Professionals
This guide provides a detailed comparison of this compound and caffeine, two antagonists of the adenosine A₂A receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective pharmacological properties, supported by experimental data and methodologies.
Introduction
Adenosine A₂A receptor antagonists have emerged as a promising therapeutic class for non-dopaminergic treatment of Parkinson's disease. They function by modulating motor activity through their interaction with dopamine D₂ receptors in the striatum. This compound, a selective A₂A receptor antagonist, and caffeine, a non-selective antagonist, are two key compounds in this class. While this compound progressed to late-stage clinical trials before being discontinued due to safety concerns, caffeine's long history of consumption and its observed inverse correlation with Parkinson's disease risk continue to make it a compound of significant interest.
Molecular Profile and Receptor Binding Affinity
The efficacy and selectivity of a receptor antagonist are fundamentally determined by its binding affinity (Ki) to the target receptor and off-target receptors.
| Compound | A₂A Receptor Ki (nM) | A₁ Receptor Ki (nM) | Selectivity (A₁/A₂A) |
| This compound | 4.9 - 11.5[1] | 1320[1] | ~115 - 269 |
| Caffeine | 8,100 - 20,000 | 17,000 - 20,000 | ~0.4 - 2.5 |
Table 1: Receptor Binding Affinity. This table summarizes the binding affinities (Ki) of this compound and caffeine for human adenosine A₂A and A₁ receptors. Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki for A₁ to Ki for A₂A.
This compound exhibits high affinity and significant selectivity for the A₂A receptor over the A₁ receptor[1]. In contrast, caffeine is a non-selective antagonist, demonstrating similar low affinity for both A₁ and A₂A receptors[2]. Some studies even suggest a slight preferential antagonism for the A₁ receptor by caffeine[2].
Pharmacokinetics
The pharmacokinetic profiles of this compound and caffeine differ significantly, impacting their therapeutic potential and side-effect profiles.
| Parameter | This compound | Caffeine |
| Bioavailability | Orally bioavailable | Readily absorbed orally |
| Half-life (t½) | ~15 hours | 2.5 - 4.5 hours |
| Metabolism | Primarily hepatic | Primarily hepatic (CYP1A2) |
| Key Metabolites | Di- and mono-hydroxylated metabolites, N/O dealkylated metabolites | Paraxanthine, Theophylline, Theobromine |
Table 2: Pharmacokinetic Properties. This table compares the key pharmacokinetic parameters of this compound and caffeine.
Clinical and Preclinical Efficacy
This compound demonstrated efficacy in reducing "off" time in Parkinson's disease patients in Phase IIb clinical trials. However, its development was halted during Phase III trials due to cases of agranulocytosis (a severe drop in white blood cells), leading to sepsis and fatalities.
Caffeine has been extensively studied epidemiologically, with numerous studies indicating that regular consumption is associated with a reduced risk of developing Parkinson's disease. Clinical studies on its therapeutic effect in existing Parkinson's patients have yielded mixed results, with some showing modest improvements in motor symptoms. The neuroprotective effects of caffeine are largely attributed to its antagonism of the A₂A receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the A₂A receptor signaling pathway and a typical experimental workflow for evaluating A₂A receptor antagonists.
Figure 1: Adenosine A₂A Receptor Signaling Pathway. This diagram illustrates the canonical Gs-coupled signaling cascade initiated by adenosine binding to the A₂A receptor.
Figure 2: Experimental Workflow for A₂A Antagonist Evaluation. This flowchart outlines the typical stages of research and development for A₂A receptor antagonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A₂A receptor.
Materials:
-
Cell membranes expressing the human A₂A receptor.
-
Radioligand (e.g., [³H]ZM241385), a high-affinity A₂A antagonist.
-
Test compound (this compound or caffeine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Intact cells expressing the human A₂A receptor.
-
A₂A receptor agonist (e.g., CGS 21680).
-
Test compound (this compound or caffeine) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add the test compound at various concentrations to the cells.
-
Stimulate the cells with a fixed concentration of the A₂A receptor agonist.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀).
Conclusion
This compound and caffeine represent two distinct profiles of A₂A receptor antagonists. This compound is a potent and selective antagonist that showed clinical promise for Parkinson's disease before its development was terminated due to safety issues. Caffeine, a non-selective and less potent antagonist, has a well-established safety profile and epidemiological evidence suggests a neuroprotective role. The comparison of these two compounds highlights the critical balance between potency, selectivity, and safety in drug development. Further research into selective A₂A antagonists with favorable safety profiles remains a key area of interest for the treatment of Parkinson's disease and other neurological disorders.
References
Benchmarking Tozadenant: A Comparative Analysis of Non-Dopaminergic Therapies for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tozadenant, a discontinued adenosine A₂A receptor antagonist, with other non-dopaminergic drugs for Parkinson's disease. The following sections present a comprehensive overview of their mechanisms of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
Executive Summary
Parkinson's disease (PD) treatment has historically focused on dopaminergic therapies. However, the long-term use of these treatments often leads to motor complications. This has spurred the development of non-dopaminergic drugs targeting different pathways involved in motor control. This guide focuses on this compound and compares it against other notable non-dopaminergic agents: Istradefylline, Safinamide, Opicapone, Pimavanserin, and Amantadine. While this compound's development was halted due to safety concerns, its clinical trial data provides a valuable benchmark for the evaluation of other compounds in this class.
Mechanism of Action and Signaling Pathways
Non-dopaminergic therapies for Parkinson's disease modulate various neurotransmitter systems to improve motor symptoms. The primary signaling pathways for the compared drugs are illustrated below.
Tozadenant and its Alternatives: A Comparative Guide to Adenosine A2A Receptor Antagonists for Parkinson's Disease "OFF" Time
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tozadenant and other adenosine A2A receptor antagonists for reducing "OFF" time in Parkinson's disease (PD). The content is based on published clinical trial data and established preclinical models, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Rationale for Targeting Adenosine A2A Receptors
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum, a key brain region for motor control. This deficit disrupts the balance between the direct and indirect pathways of the basal ganglia, contributing to the cardinal motor symptoms of PD. Adenosine A2A receptors are highly expressed in the striatum, particularly on the indirect pathway neurons, where they form heteromers with dopamine D2 receptors[1][2]. Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, thereby exacerbating the motor deficits caused by dopamine depletion[1][2]. Consequently, blocking A2A receptors with antagonists like this compound has emerged as a promising non-dopaminergic strategy to improve motor function and reduce "OFF" time in PD patients treated with levodopa[3].
Comparative Efficacy in Reducing "OFF" Time
Clinical trials have evaluated several adenosine A2A receptor antagonists for their efficacy in reducing "OFF" time in PD patients experiencing motor fluctuations. The following table summarizes the key findings from Phase II and III studies for this compound, Istradefylline, and Preladenant.
| Drug | Clinical Trial Phase | Dosage | Mean Placebo-Corrected Reduction in "OFF" Time (hours/day) | 95% Confidence Interval | p-value | Key Findings & Adverse Events |
| This compound | Phase IIb | 120 mg BID | -1.1 | -1.8 to -0.4 | p=0.0039 | Significant reduction in "OFF" time. The most common adverse events were dyskinesia, nausea, and dizziness. |
| 180 mg BID | -1.2 | -1.9 to -0.4 | p=0.0039 | |||
| Phase III | - | - | - | - | Development discontinued due to cases of agranulocytosis and sepsis, some of which were fatal. | |
| Istradefylline | Phase IIb/III (Pooled Analysis) | 20 mg/day | -0.75 | - | - | Significant reduction in "OFF" time. The most common adverse event was dyskinesia. |
| 40 mg/day | -0.82 | - | - | |||
| Phase III (Japan) | 20 mg/day | -0.76 | - | p=0.003 | Significantly reduced daily OFF time compared to placebo (-0.23 hours). | |
| 40 mg/day | -0.73 | - | p=0.003 | |||
| Preladenant | Phase II | 5 mg BID | -1.0 | -2.1 to 0.0 | p=0.0486 | Significant reduction in "OFF" time at higher doses. |
| 10 mg BID | -1.2 | -2.2 to -0.2 | p=0.019 | |||
| Phase III (Trial 1) | 2-10 mg BID | Not significant | - | - | Did not demonstrate superiority to placebo in reducing "OFF" time. | |
| Phase III (Trial 2) | 2-5 mg BID | Not significant | - | - |
Experimental Protocols for Preclinical Efficacy Assessment
The efficacy of adenosine A2A receptor antagonists in preclinical models is a critical step in their development. The following are detailed methodologies for two widely used animal models of Parkinson's disease.
The 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model
This model is a cornerstone for studying motor complications in PD and evaluating the efficacy of potential therapeutics.
Objective: To assess the ability of a test compound to reduce levodopa-induced dyskinesias (LIDs) and improve motor function.
Methodology:
-
Induction of Parkinsonism: Adult male Sprague-Dawley or Wistar rats are anesthetized, and a unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.
-
Confirmation of Lesion: The extent of the dopamine lesion is typically assessed 2-3 weeks post-surgery by monitoring rotational behavior induced by a dopamine agonist such as apomorphine or amphetamine. A high rate of contralateral rotations is indicative of a successful lesion.
-
Induction of Levodopa-Induced Dyskinesias (LIDs): Following lesion confirmation, rats are treated daily with a dose of levodopa (L-DOPA) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) for several weeks. This chronic L-DOPA treatment leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of LIDs in patients.
-
Drug Administration and Behavioral Assessment: The test compound (e.g., an A2A antagonist) is administered prior to L-DOPA injection. AIMs are then scored by a trained observer, typically at regular intervals over several hours, based on their severity and frequency across different body regions (axial, limb, and orolingual). A reduction in the total AIMs score in the drug-treated group compared to the vehicle-treated group indicates potential anti-dyskinetic efficacy.
The MPTP-Treated Non-Human Primate Model
This model is considered the gold standard for preclinical PD research due to its close resemblance to the human condition in terms of motor symptoms and response to dopaminergic therapies.
Objective: To evaluate the efficacy of a test compound in reducing "OFF" time and improving motor disability in a primate model of advanced Parkinson's disease.
Methodology:
-
Induction of Parkinsonism: Parkinsonism is induced in monkeys (commonly macaques or marmosets) by systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The dosing regimen is carefully titrated to produce stable and moderate to severe parkinsonian symptoms, including bradykinesia, rigidity, and postural instability.
-
Behavioral Assessment: Motor disability is quantified using a validated parkinsonian rating scale, which scores various aspects of motor function. "OFF" time is defined as the period when the animal exhibits significant parkinsonian symptoms.
-
Levodopa Priming and "OFF" Time Measurement: Animals are treated with levodopa to induce motor fluctuations, including predictable "wearing-off" periods. The duration of "ON" time (period of improved motor function after a levodopa dose) and "OFF" time is carefully measured.
-
Drug Administration and Efficacy Evaluation: The test compound is administered as an adjunct to levodopa therapy. The primary outcome measure is the change in the duration of "OFF" time compared to placebo. Improvements in the parkinsonian rating scale during the "ON" period are also assessed.
Visualizing the Mechanisms of Action
Adenosine A2A Receptor Signaling in the Basal Ganglia
Caption: Adenosine A2A receptor signaling pathway in an indirect pathway neuron of the striatum.
Preclinical Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of a compound in a preclinical model of Parkinson's disease.
Conclusion
Adenosine A2A receptor antagonists represent a valuable non-dopaminergic therapeutic strategy for managing motor fluctuations in Parkinson's disease. While this compound showed initial promise in reducing "OFF" time, its clinical development was halted due to significant safety concerns. In contrast, Istradefylline has gained regulatory approval in some countries and demonstrates a modest but significant reduction in "OFF" time. The failure of Preladenant in Phase III trials highlights the challenges in translating efficacy from early to late-stage clinical development. For researchers, the preclinical models and experimental protocols outlined in this guide provide a framework for evaluating novel A2A antagonists and other potential therapeutics for Parkinson's disease, with the ultimate goal of developing safer and more effective treatments.
References
Tozadenant's Troubled Path: A Comparative Analysis of its Adverse Event Profile
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's effects is paramount. Tozadenant, an adenosine A2A receptor antagonist once in development for Parkinson's disease, serves as a critical case study in drug safety. Its clinical trial program was ultimately halted due to severe adverse events. This guide provides a comparative analysis of this compound's adverse event profile against other adenosine A2A receptor antagonists, Istradefylline and Preladenant, supported by data from clinical trials.
The development of this compound was discontinued following the emergence of serious safety concerns during its Phase 3 clinical trials.[1][2] Cases of agranulocytosis, a severe reduction in white blood cells, led to sepsis and, tragically, fatalities among trial participants.[3][4][5] This stark outcome underscores the importance of rigorous safety monitoring in drug development.
Comparative Adverse Event Profiles
The following table summarizes the incidence of common adverse events observed in clinical trials for this compound, Istradefylline (marketed as Nourianz), and Preladenant. This data allows for a direct comparison of their safety profiles.
| Adverse Event | This compound (120 mg twice daily) | This compound (180 mg twice daily) | Istradefylline (20 mg/day) | Istradefylline (40 mg/day) | Preladenant (Combined Doses) | Placebo |
| Dyskinesia | 16% | 20% | 15% | 17% | 9% | 8% |
| Nausea | 11% | 12% | 4% | 6% | 9% | 4-5% |
| Dizziness | 5% | 13% | 3% | 6% | Not Reported | 1-4% |
| Constipation | Not Reported | Not Reported | 5% | 6% | 8% | 3% |
| Hallucination | Not Reported | Not Reported | 2% | 6% | Not Reported | 3% |
| Insomnia | Not Reported | Not Reported | 1% | 6% | 8% | 4% |
| Worsening of Parkinson's Disease | Not Reported | Not Reported | Not Reported | Not Reported | 11% | 9% |
| Somnolence | Not Reported | Not Reported | Not Reported | Not Reported | 10% | 6% |
Note: Data is sourced from different clinical trials and patient populations, which may influence the reported rates. Direct comparison should be made with this in mind.
Experimental Protocols
The data presented in this guide is derived from randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for evaluating the efficacy and safety of new treatments.
This compound (Phase 2b, NCT01283594): This international, multicenter trial randomized patients with Parkinson's disease experiencing motor fluctuations to receive one of four doses of this compound or a placebo, twice daily for 12 weeks, as an adjunct to levodopa therapy. The primary outcome was the change in daily "off" time. Safety assessments included monitoring of treatment-emergent adverse events.
Istradefylline (Pooled Data from 4 Studies): The safety data for Istradefylline is based on a pooled analysis of four 12-week, randomized, double-blind, placebo-controlled studies in patients with Parkinson's disease experiencing "off" episodes while on a stable dose of levodopa/carbidopa. Patients received either 20 mg or 40 mg of Istradefylline once daily. Adverse reactions were recorded throughout the studies.
Preladenant (Phase 2): This was a randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of various doses of Preladenant in patients with Parkinson's disease and motor fluctuations who were also receiving levodopa. The study evaluated the change in daily "off" time as a primary endpoint and monitored adverse events.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of adenosine A2A receptor antagonists and the general workflow of the clinical trials discussed.
Caption: Mechanism of Adenosine A2A Receptor Antagonism in Parkinson's Disease.
Caption: Generalized Workflow of a Randomized Controlled Clinical Trial.
References
- 1. Parkinson's this compound Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 2. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 5. biopharmadive.com [biopharmadive.com]
Tozadenant's Levodopa Potentiation: An In Vivo Comparative Analysis
New Rochelle, NY – The exploration of non-dopaminergic therapies for Parkinson's disease has led to significant interest in adenosine A2A receptor antagonists. Among these, tozadenant (SYN-115) has been a subject of extensive research for its potential to potentiate the effects of levodopa, the gold-standard treatment for Parkinson's. This guide provides a comparative analysis of this compound's in vivo efficacy, supported by experimental data from preclinical and clinical studies, and contrasts it with other notable A2A antagonists, istradefylline and preladenant.
Mechanism of Action: The Adenosine-Dopamine Interaction
This compound's therapeutic potential lies in its ability to modulate the indirect pathway of the basal ganglia, a key neural circuit in motor control. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this pathway, contributing to motor symptoms. Adenosine A2A receptors are highly expressed on the striatopallidal neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors.[1][2][3][4][5] The activation of A2A receptors antagonizes D2 receptor function, exacerbating the motor deficits. By blocking these A2A receptors, this compound and other antagonists in its class are believed to disinhibit the D2 receptor signaling, thereby restoring a more balanced output from the basal ganglia and potentiating the effects of exogenous levodopa.
}
Figure 1. Adenosine A2A and Dopamine D2 Receptor Signaling Pathway.
Preclinical In Vivo Evidence
The potentiation of levodopa by this compound has been demonstrated in various preclinical animal models of Parkinson's disease, primarily in rodent and non-human primate models.
Rodent Models (6-OHDA)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease. In this model, the unilateral injection of 6-OHDA into the medial forebrain bundle causes a significant depletion of dopamine in the ipsilateral striatum. This lesion leads to characteristic rotational behavior when the animals are challenged with dopaminergic agents.
-
This compound (SYN-115): Studies have shown that this compound, when co-administered with a sub-threshold dose of levodopa, significantly increases contralateral rotations in 6-OHDA lesioned rats, indicating a potentiation of the levodopa effect.
-
Istradefylline: Similarly, istradefylline has been shown to enhance levodopa-induced rotations in this model.
-
Preladenant: Preladenant also produces a robust potentiation of levodopa-induced turning in the 6-OHDA rat model.
| Compound | Animal Model | Key Finding | Reference |
| This compound | 6-OHDA Rat | Potentiates levodopa-induced contralateral rotations. | |
| Istradefylline | 6-OHDA Rat | Enhances levodopa-induced rotational behavior. | |
| Preladenant | 6-OHDA Rat | Robustly potentiates levodopa-induced turning. |
Non-Human Primate Models (MPTP)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is considered a gold standard for preclinical Parkinson's research due to its ability to closely mimic the motor symptoms of the human disease.
-
This compound (SYN-115): In MPTP-treated monkeys, this compound has been shown to improve motor disability scores and increase the duration of the anti-parkinsonian effects of levodopa.
-
Istradefylline: Istradefylline has demonstrated a robust improvement in motor function when combined with levodopa in MPTP-treated primates.
-
Preladenant: Preclinical studies in primate models of parkinsonism have shown that preladenant can reverse motor impairments induced by dopamine depletion.
| Compound | Animal Model | Key Finding | Reference |
| This compound | MPTP Primate | Improves motor disability and extends levodopa efficacy. | |
| Istradefylline | MPTP Primate | Robustly improves motor function with levodopa. | |
| Preladenant | MPTP Primate | Reverses motor impairments. |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
-
Animal Model Creation: Adult male Sprague-Dawley or Wistar rats are anesthetized, and a single unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle. This selectively destroys dopaminergic neurons.
-
Behavioral Assessment: Following a recovery period, the rotational behavior of the rats is assessed in response to a dopamine agonist like apomorphine to confirm the lesion.
-
Drug Administration: Animals are then treated with levodopa (typically a sub-threshold dose that does not induce significant rotation on its own) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide). This compound, istradefylline, or preladenant is administered orally or via intraperitoneal injection at various doses prior to the levodopa challenge.
-
Data Analysis: The number of full contralateral (away from the lesioned side) rotations is recorded over a specific time period (e.g., 90-120 minutes). A significant increase in rotations in the group receiving the A2A antagonist and levodopa compared to the levodopa-only group indicates potentiation.
}
Figure 2. Experimental Workflow for the 6-OHDA Rat Model.
MPTP Primate Model of Parkinson's Disease
-
Animal Model Creation: Non-human primates (e.g., macaques, marmosets) are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically or via intracarotid injection to induce a parkinsonian state.
-
Behavioral Assessment: A battery of motor assessments is used to score the severity of parkinsonian symptoms, including a clinical rating scale that evaluates tremor, bradykinesia, rigidity, and posture.
-
Drug Administration: Levodopa is administered to establish a baseline anti-parkinsonian response. Subsequently, the A2A antagonist (this compound, istradefylline, or preladenant) is co-administered with levodopa.
-
Data Analysis: Changes in the motor disability score and the duration of the "on" time (period of improved motor function) are the primary outcome measures. A significant improvement in these parameters with the combination therapy compared to levodopa alone indicates potentiation.
Clinical Evidence and Comparative Efficacy
All three adenosine A2A receptor antagonists have progressed to clinical trials, providing valuable comparative data on their efficacy and safety as adjuncts to levodopa therapy in Parkinson's disease patients.
-
This compound: A phase 2b clinical trial of this compound in patients with Parkinson's disease experiencing motor fluctuations on levodopa demonstrated that this compound at doses of 120 mg and 180 mg twice daily significantly reduced daily "off" time compared to placebo. However, the development of this compound was halted during phase 3 trials due to safety concerns, specifically cases of agranulocytosis.
-
Istradefylline: Istradefylline has undergone extensive clinical evaluation and is approved in Japan and the United States as an adjunctive treatment to levodopa/carbidopa for Parkinson's patients experiencing "off" episodes. Pooled analysis of clinical trials showed that istradefylline significantly improves "off" time.
-
Preladenant: Phase 2 trials of preladenant showed a reduction in "off" time in Parkinson's patients on levodopa. However, subsequent phase 3 trials failed to meet their primary efficacy endpoints, and the development of preladenant was discontinued.
| Compound | Phase 2 Outcome | Phase 3 Outcome | Regulatory Status |
| This compound | Significant reduction in "off" time. | Halted due to safety concerns (agranulocytosis). | Development Discontinued |
| Istradefylline | Reduction in "off" time. | Demonstrated efficacy in reducing "off" time. | Approved in Japan and USA. |
| Preladenant | Reduction in "off" time. | Failed to meet primary efficacy endpoints. | Development Discontinued |
Safety and Tolerability
A critical aspect of any adjunctive therapy is its safety profile. While all three A2A antagonists showed a class effect of increasing dyskinesia when added to levodopa, the ultimate fate of these drugs was largely determined by their long-term safety.
-
This compound: The emergence of fatal cases of agranulocytosis (a severe drop in white blood cells) during the phase 3 trial led to the discontinuation of its development.
-
Istradefylline: The most common adverse events associated with istradefylline are dyskinesia, dizziness, constipation, nausea, and hallucinations. No major hematological safety signals have been identified.
-
Preladenant: Preladenant was generally well-tolerated in clinical trials, with the most common adverse events being constipation, somnolence, and nausea. Its discontinuation was due to a lack of efficacy in phase 3, not major safety concerns.
Conclusion
In vivo preclinical studies in both rodent and primate models of Parkinson's disease have consistently validated the ability of adenosine A2A receptor antagonists, including this compound, to potentiate the motor effects of levodopa. This is achieved by modulating the overactive indirect pathway in the basal ganglia. While this compound showed promising efficacy in early clinical trials, its development was unfortunately terminated due to severe hematological side effects. In contrast, istradefylline has successfully navigated clinical development and is now an approved therapeutic option, demonstrating a favorable risk-benefit profile. The story of preladenant highlights the challenge of translating preclinical and early clinical efficacy into positive phase 3 outcomes. The comparative analysis of these three agents underscores the importance of both robust efficacy and a clean long-term safety profile for the successful development of new adjunctive therapies for Parkinson's disease.
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor-dopamine receptor interactions in the basal ganglia and their relevance for brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptors and basal ganglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tozadenant
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Tozadenant (CAS: 870070-55-6), a potent adenosine A2A receptor antagonist. Adherence to these protocols is essential to mitigate potential occupational health risks associated with this research compound.
As a selective antagonist with a high binding affinity (Ki of 11.5 nM for human A2A receptors), this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[1][2] While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the safe handling of potent research compounds in a laboratory setting. These measures are designed to minimize exposure through inhalation, dermal contact, and ingestion.
Essential Safety and Handling Protocols
1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure to potent compounds like this compound is through engineering controls. All handling of this compound in powder form, including weighing and solution preparation, must be conducted in a designated area with appropriate containment.
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: For weighing and aliquoting solid this compound. These enclosures provide a high level of operator protection from airborne particles.
-
Certified Chemical Fume Hood: For all manipulations of this compound solutions.
-
Glove Box or Isolator: For procedures with a high risk of aerosol generation or when handling larger quantities.
2. Personal Protective Equipment (PPE): A Critical Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The specific requirements are detailed in the table below. It is crucial to don and doff PPE in a designated area to prevent the spread of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an extra layer of protection against dermal exposure. The outer glove should be removed immediately after handling the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Respiratory Protection | An N95 respirator or higher is recommended when handling the powder outside of a containment enclosure. | Minimizes the risk of inhaling fine particles of the compound. |
3. Procedural Steps for Safe Handling
A systematic approach to handling this compound is essential to ensure safety at every stage.
-
Pre-Handling:
-
Ensure all necessary engineering controls are functioning correctly.
-
Designate a specific area for handling this compound and clearly label it.
-
Assemble all required materials, including pre-labeled containers for waste.
-
Don the full required PPE as specified in the table above.
-
-
Handling this compound Powder:
-
Conduct all weighing and transfers within a ventilated balance enclosure or powder containment hood.
-
Use dedicated spatulas and weighing papers.
-
Handle the powder gently to minimize dust generation.
-
-
Solution Preparation:
-
Prepare all solutions in a certified chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Cap containers securely and label them clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling this compound with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the designated handling area.
-
Remove the remaining PPE in the designated doffing area, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and empty vials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with information about the compound.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
